molecular formula C11H5F6NO B1348971 2,8-Bis(trifluoromethyl)quinolin-4-ol CAS No. 35853-41-9

2,8-Bis(trifluoromethyl)quinolin-4-ol

Cat. No.: B1348971
CAS No.: 35853-41-9
M. Wt: 281.15 g/mol
InChI Key: JIWHKBAFGFPZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Bis(trifluoromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C11H5F6NO and its molecular weight is 281.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-bis(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)6-3-1-2-5-7(19)4-8(11(15,16)17)18-9(5)6/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHKBAFGFPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189402
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-41-9
Record name 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35853-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Bis(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-bis(trifluoromethyl)quinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-BIS(TRIFLUOROMETHYL)QUINOLIN-4-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1XSY74EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Abstract

This compound (CAS No: 35853-41-9) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] It serves as a critical intermediate in the synthesis of various bioactive molecules, most notably the antimalarial drug Mefloquine.[3][4][5] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the quinoline scaffold imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in its derivatives.[1][2] This guide provides a comprehensive overview of the core , detailing its structural characteristics, spectral data, solubility, and acidity. Furthermore, it outlines established protocols for its synthesis and analytical characterization, offering a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and Core Properties

This compound is a quinoline derivative characterized by trifluoromethyl substituents at the C2 and C8 positions and a hydroxyl group at the C4 position.[1] Its chemical structure is fundamental to its reactivity and utility as a synthetic building block.[1] The potent electron-withdrawing nature of the two CF₃ groups significantly influences the electron density of the aromatic system and the acidity of the C4 hydroxyl group.[1]

An important structural aspect is the existence of keto-enol tautomerism, where the compound can exist in equilibrium between the phenol form (quinolin-4-ol) and the keto form (1H-quinolin-4-one). This is reflected in its dual IUPAC nomenclature: this compound and 2,8-bis(trifluoromethyl)-1,4-dihydroquinolin-4-one.[6][7]

Caption: Keto-enol tautomerism of the title compound.

Summary of Physicochemical Data

The key are summarized in the table below for quick reference. These values are critical for designing synthetic routes, developing analytical methods, and formulating drug products.

PropertyValueReference(s)
CAS Number 35853-41-9[1][6][8]
Molecular Formula C₁₁H₅F₆NO[1][6][8]
Molecular Weight 281.15 g/mol [1][8]
Appearance White to brown-yellow or light grey crystalline powder[6][7]
Melting Point 128 - 137 °C[6][7][8]
Boiling Point 305.9 ± 37.0 °C (Predicted)[9]
Density 1.4837 (Estimate)[9]
pKa 5.84 ± 0.40 (Predicted)[9]
Purity (Typical) ≥98.5% (HPLC)[6]

Synthesis Protocol: Combes Cyclization

The synthesis of this compound is commonly achieved via a Combes cyclization reaction, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[10] In this specific case, 2-(trifluoromethyl)aniline reacts with ethyl 4,4,4-trifluoroacetoacetate.[1][8] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, facilitating the necessary cyclization and dehydration steps at elevated temperatures.[8][11]

synthesis_workflow start Reactants: - 2-(Trifluoromethyl)aniline - Ethyl 4,4,4-trifluoroacetoacetate ppa Add Polyphosphoric Acid (PPA) start->ppa reaction Heat and Stir (150 °C, 3 hours) Under Nitrogen Atmosphere ppa->reaction quench Quench Reaction Pour mixture into ice water reaction->quench precipitate Yellow Solid Precipitates quench->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Distilled Water filter->wash product Final Product: This compound wash->product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[8][11]

  • Reagent Preparation: To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).[8]

  • Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) to the mixture.[8]

  • Reaction: Stir the reaction mixture vigorously at 150 °C for 3 hours.[8] Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[8]

  • Workup: After completion, allow the mixture to cool slightly and then pour it slowly into a beaker of iced distilled water with vigorous stirring.[8] A yellow precipitate will form.[8]

  • Isolation: Collect the yellow solid by vacuum filtration.[8]

  • Purification: Wash the collected solid thoroughly with cold distilled water to remove any residual polyphosphoric acid.[8] The resulting product can be dried under a vacuum. Further purification is typically not required.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. The following assignments have been reported for a sample dissolved in DMSO-d₆.[8]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.52 (d, 1H, H-7, J=8.2 Hz)

    • δ 8.28 (d, 1H, H-5, J=7.2 Hz)

    • δ 7.80 (t, 1H, H-6, J=7.9 Hz)

    • δ 7.30 (s, 1H, H-3)[8]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 163.3 (C-4)

    • δ 148.4 (q, C-2, J=67 Hz)

    • δ 144.5 (C-5)

    • δ 130.0 (q, C-8, J=58 Hz)

    • δ 127.3 (C-7)

    • δ 125.3 (q, C-10, J=276 Hz, -CF₃)

    • δ 122.6 (q, C-9, J=273 Hz, -CF₃)

    • δ 121.9 (C-6)

    • δ 119.9 (C-4a)

    • δ 101.0 (C-3)[8]

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -58.98 (s, 3F, -CF₃ at C8)

    • δ -67.03 (s, 3F, -CF₃ at C2)[8]

Causality Insight: The significant downfield shifts of the aromatic protons and carbons are a direct consequence of the electron-withdrawing effects of the two trifluoromethyl groups. The large coupling constants (J) observed in the ¹³C NMR for the CF₃ carbons are characteristic of carbon-fluorine coupling.

Infrared (IR) Spectroscopy

While specific spectra are not always published in detail, product specification sheets confirm that the IR spectrum conforms to the expected structure.[6] The characteristic absorptions for this compound would include:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C=O Stretch: Due to the keto-enol tautomerism, a strong absorption may be present between 1650-1700 cm⁻¹ corresponding to the quinolinone form.

  • C=C and C=N Stretches: Multiple sharp bands in the 1400-1620 cm⁻¹ region, indicative of the aromatic quinoline ring system.[12]

  • C-F Stretches: Very strong, intense absorptions typically found in the 1000-1350 cm⁻¹ region, which are characteristic of the trifluoromethyl groups.

Analytical Methodologies

Accurate quantification and purity assessment are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6][13]

analytical_workflow cluster_hplc HPLC Analysis sample Sample Preparation Dissolve compound in suitable solvent (e.g., Acetonitrile) filter Filter through 0.45 µm syringe filter sample->filter injection Inject sample (10 µL) filter->injection hplc HPLC System column Separation on C18 Column (e.g., 4.6mm × 250mm, 5µm) injection->column elution Isocratic or Gradient Elution (Mobile Phase: Acetonitrile/Water) column->elution detector UV Detection (e.g., at 225 nm) elution->detector analysis Data Analysis Chromatogram integration and quantification detector->analysis

Caption: General workflow for purity analysis by HPLC-UV.

Protocol: Purity Determination by HPLC-UV

This is a representative protocol based on standard methods for quinoline analysis.[13][14]

  • Standard/Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.[13]

    • Column: C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).[13] The C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.

    • Mobile Phase: A mixture of acetonitrile and water.[13] The exact ratio can be optimized, often starting with 60:40 (Acetonitrile:Water), run in an isocratic mode.

    • Flow Rate: 1.0 mL/min.[13]

    • Injection Volume: 10 µL.[13]

    • Detection Wavelength: 225 nm.[13]

  • Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a foundational molecule for the development of advanced pharmaceuticals and functional materials. Its distinct physicochemical properties, governed by the quinolinol core and dual trifluoromethyl substituents, make it a versatile synthetic intermediate. The well-established synthetic routes and robust analytical methods described herein provide researchers with the necessary tools to effectively utilize this compound. A thorough understanding of its properties is paramount for leveraging its full potential in discovering next-generation chemical entities.

References

2,8-Bis(trifluoromethyl)quinolin-4-ol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern drug discovery and material science. We will delve into its molecular architecture, the strategic rationale behind its synthesis, its detailed characterization, and its significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Fluorinated Scaffold of High Potential

This compound is a specialized heterocyclic compound belonging to the quinoline family. Its structure is distinguished by the presence of two trifluoromethyl (-CF3) groups at the 2 and 8 positions and a hydroxyl (-OH) group at the 4-position of the quinoline core.[1] This unique substitution pattern imparts a combination of chemical stability, enhanced lipophilicity, and versatile reactivity, making it a highly sought-after building block in medicinal chemistry and advanced materials.[1][2]

The quinoline scaffold itself is a well-established "privileged structure" in pharmacology, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer and antimalarial properties.[3] The strategic incorporation of trifluoromethyl groups, as seen in this compound, is a cornerstone of modern drug design aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide will explore the specific attributes of this compound that make it a compound of significant interest.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a bicyclic aromatic system. The key features are the two potent electron-withdrawing trifluoromethyl groups and a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)-1H-quinolin-4-one.[7] This tautomerism is a critical consideration for its reactivity and interactions in biological systems.

The molecule is achiral and possesses a planar quinoline ring system.[8] Its structural details can be represented by the SMILES string: c1cc2c(cc(C(F)(F)F)nc2c(c1)C(F)(F)F)O.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₅F₆NO[1][2][8][9]
Molecular Weight 281.15 g/mol [1][8][9]
CAS Number 35853-41-9[1][2][9]
Appearance Beige to yellow solid[9]
Melting Point 128-134 °C[1][9][10]
IUPAC Name 2,8-bis(trifluoromethyl)-1H-quinolin-4-one[7]

The Scientific Rationale: Impact of Trifluoromethyl Groups in Drug Design

The inclusion of not one, but two -CF3 groups is a deliberate and impactful strategic choice in molecular design. As a Senior Application Scientist, it's crucial to understand the causality behind this substitution.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[4] By replacing C-H bonds with C-F bonds in the form of a -CF3 group, potential sites of metabolic oxidation by cytochrome P450 enzymes are blocked. This leads to increased metabolic stability, a longer biological half-life, and potentially a lower required therapeutic dose.[4]

  • Enhanced Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble). This property can significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[4][5]

  • Modulation of Basicity: The quinoline nitrogen is basic. However, the powerful electron-withdrawing nature of the two -CF3 groups significantly reduces the pKa of the quinoline nitrogen. This modulation is vital for controlling the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and cell permeability.

  • Binding Interactions: The fluorine atoms of the -CF3 group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological targets, potentially increasing binding affinity and selectivity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is a variation of the Conrad-Limpach reaction, a classic method for forming 4-hydroxyquinolines. This process involves the condensation and subsequent thermal cyclization of an aniline with a β-ketoester.

The specific precursors for this synthesis are 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.[1][9] Polyphosphoric acid (PPA) is employed as the catalyst. This choice is deliberate; PPA serves as both a powerful dehydrating agent and a strong acid, facilitating the necessary intramolecular cyclization to form the quinoline ring system.[9]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed cyclocondensation.

Materials:

  • 2-Aminobenzotrifluoride (2-Trifluoromethylaniline)

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ice-cold distilled water

  • Round-bottomed flask with a magnetic stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reagent Addition: In a round-bottomed flask under an inert atmosphere, combine 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.

  • Catalyst Introduction: Carefully add polyphosphoric acid to the mixture with stirring.

  • Reaction: Heat the reaction mixture to 120-150°C and stir vigorously for 3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Upon completion, allow the mixture to cool slightly before pouring it slowly and carefully into a beaker of ice-cold distilled water with vigorous stirring. A yellow precipitate will form.[9]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual PPA. The resulting yellow solid product is often of high purity (yields up to 91% have been reported) and may not require further purification.[9]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_output Final Product A 2-Aminobenzotrifluoride C Combine Reagents A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Add Polyphosphoric Acid (PPA) C->D Catalyst E Heat (120-150°C, 3h) Cyclocondensation D->E Initiate Reaction F Quench with Ice Water E->F Stop Reaction G Precipitation F->G H Vacuum Filtration & Washing G->H Isolate I 2,8-Bis(trifluoromethyl) quinolin-4-ol (Yellow Solid) H->I

Caption: Workflow for the synthesis of this compound.

Structural Validation: Spectroscopic Characterization

Trustworthiness in chemical synthesis relies on rigorous analytical validation. The structure of this compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported data provides a distinct fingerprint of the molecule.[9]

  • ¹H NMR (400 MHz, DMSO-d₆): The proton spectrum shows characteristic signals for the aromatic protons on the quinoline ring. A singlet around δ 7.30 ppm corresponds to the proton at the C-3 position. The remaining aromatic protons (H-5, H-6, H-7) appear as a triplet and two doublets between δ 7.80 and 8.52 ppm, confirming the substitution pattern.[9]

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum displays signals for all 11 carbon atoms. Notably, the carbons of the trifluoromethyl groups appear as quartets due to C-F coupling, with large coupling constants (J ≈ 273-276 Hz).[9]

  • ¹⁹F NMR (376 MHz, DMSO-d₆): This is a crucial validation step. The spectrum shows two distinct singlets at approximately δ -58.98 ppm and -67.03 ppm, confirming the presence of two chemically non-equivalent trifluoromethyl groups at the C-8 and C-2 positions, respectively.[9]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical intermediate. The hydroxyl group at the 4-position is a convenient handle for further chemical modifications, such as conversion to a chloro or bromo derivative, which can then be used in cross-coupling reactions to build more complex molecules.[11]

Key Application Areas:
  • Antimalarial Drug Synthesis: This compound is a known precursor in the synthesis of Mefloquine, a crucial drug used for the prevention and treatment of malaria.[12] The synthesis involves derivatizing the 4-position to ultimately couple it with a piperidinyl methanol side chain.

  • Oncology Research: The quinoline scaffold is prevalent in kinase inhibitors used in cancer therapy.[3] This building block is valuable for creating novel compounds that target specific signaling pathways in cancer cells.[2]

  • Material Science: Its high thermal and chemical stability, conferred by the fluorinated groups, makes it an attractive monomer or additive for creating specialized polymers and coatings with enhanced durability.[2]

  • Fluorescent Probes: The rigid, aromatic quinoline system can be modified to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[2]

Diagram: Application Pathways

Applications cluster_pharma Pharmaceuticals cluster_advanced Advanced Applications A 2,8-Bis(trifluoromethyl) quinolin-4-ol B Mefloquine (Antimalarial) A->B Precursor for C Kinase Inhibitors (Anti-Cancer) A->C Building Block for D Novel Antibacterials A->D Intermediate for E Fluorescent Probes (Bio-imaging) A->E Core Scaffold for F Stable Polymers (Material Science) A->F Monomer for

Caption: Key applications derived from this compound.

Safety and Handling

As with any active chemical compound, proper laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or a face shield).[13][14]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[13]

  • First Aid: In case of contact, immediately flush the affected area (skin or eyes) with plenty of water for at least 15 minutes and seek medical attention.[13][15] If inhaled, move the person to fresh air.[13]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. The incorporation of trifluoromethyl groups onto the privileged quinoline scaffold creates a building block with exceptional properties, including enhanced stability and lipophilicity. Its straightforward synthesis and versatile reactivity have cemented its role as a key intermediate in the development of life-saving pharmaceuticals and innovative materials. For researchers in drug discovery and chemical synthesis, a thorough understanding of this molecule's structure, properties, and potential is essential for unlocking future scientific advancements.

References

A Comprehensive Technical Guide to the Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,8-Bis(trifluoromethyl)quinolin-4-ol is a key fluorinated heterocyclic compound, notable for its role as a pivotal intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its structure, featuring two electron-withdrawing trifluoromethyl groups, imparts unique chemical properties that are leveraged in the development of advanced therapeutic agents. For instance, it is a critical building block for the antimalarial drug Mefloquine. This guide provides an in-depth exploration of the primary synthesis pathway for this compound, focusing on the underlying reaction mechanism, experimental protocols, and the critical parameters that govern its successful preparation.

Primary Synthesis Pathway: The Conrad-Limpach-Knorr Condensation

The most direct and industrially relevant synthesis of this compound is achieved through a variation of the Conrad-Limpach-Knorr reaction. This classic method in heterocyclic chemistry involves the acid-catalyzed condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization to form the quinoline core.

Core Reaction:

The synthesis specifically utilizes 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the key starting materials. The reaction is typically facilitated by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), under thermal conditions.

Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds through a well-established mechanism involving initial condensation followed by an intramolecular electrocyclization. Polyphosphoric acid (PPA) plays a crucial dual role as both a Brønsted acid catalyst and a powerful dehydrating agent, facilitating key steps of the reaction.

  • Step 1: Enamine Formation. The reaction initiates with the nucleophilic attack of the amino group of 2-(trifluoromethyl)aniline on the electrophilic keto-carbonyl of ethyl 4,4,4-trifluoroacetoacetate. PPA catalyzes this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity. This is followed by a dehydration step, also promoted by PPA, to yield a stable β-enamino ester intermediate.

  • Step 2: Intramolecular Cyclization (Annulation). This is the rate-determining step and requires significant thermal energy (typically 120-150°C). The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The nucleophilic β-carbon of the enamine attacks the ortho-position of the aniline ring (C6), leading to the formation of the new heterocyclic ring. The high temperature is necessary to overcome the activation energy barrier for this cyclization, which temporarily disrupts the aromaticity of the aniline ring.

  • Step 3: Aromatization and Tautomerization. The cyclized intermediate rapidly undergoes deprotonation to restore the aromaticity of the benzene ring, followed by the elimination of ethanol. The final product, this compound, is formed. It exists in a tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)quinolin-4(1H)-one. Under most conditions, the enol ("-ol") form is favored due to the stability conferred by the aromatic quinoline system.

Visualizing the Pathway and Mechanism

To better illustrate the process, the overall synthesis and its detailed mechanism are depicted below using Graphviz diagrams.

Synthesis_Pathway Reactant1 2-(Trifluoromethyl)aniline Catalyst PPA, 120-150 °C (3 hours) Reactant1->Catalyst Reactant2 Ethyl 4,4,4-trifluoroacetoacetate Reactant2->Catalyst Product This compound Catalyst->Product

Caption: Overall synthesis pathway for this compound.

Reaction_Mechanism cluster_start Reactants Aniline 2-(Trifluoromethyl)aniline Intermediate1 Enamine Intermediate Aniline->Intermediate1  Condensation  (-H₂O) Ketoester Ethyl 4,4,4-trifluoroacetoacetate Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate1->Intermediate2  Thermal Cyclization  (Intramolecular Electrophilic Attack) Product This compound Intermediate2->Product  Aromatization  (-EtOH) Tautomer Keto Tautomer (2,8-Bis(trifluoromethyl)quinolin-4(1H)-one) Product->Tautomer Keto-Enol Tautomerism

Caption: Step-by-step reaction mechanism of the Conrad-Limpach synthesis.

Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established literature.

Materials and Equipment:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Round-bottomed flask with a magnetic stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon inert atmosphere setup

  • Ice water bath

  • Standard extraction and filtration apparatus (separatory funnel, Büchner funnel)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar, combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Addition of Catalyst: Carefully add polyphosphoric acid (approx. 10 parts by weight relative to the aniline) to the mixture. PPA is highly viscous and its addition may generate some heat.

  • Heating and Reaction: Place the flask in a heating mantle and begin stirring. Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. Maintain this temperature for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool slightly. Carefully and slowly pour the hot, viscous reaction mixture into a beaker containing a large volume of ice water (e.g., 10-15 times the volume of the reaction mixture) with vigorous stirring. This will cause the product to precipitate as a solid.

  • Isolation: Isolate the crude solid product by vacuum filtration. Wash the precipitate thoroughly with cold distilled water to remove any residual PPA.

  • Purification (if necessary): For many applications, the product obtained after washing is of sufficient purity. If further purification is required, the crude solid can be recrystallized from an appropriate solvent system or purified via column chromatography. An alternative workup involves extracting the quenched aqueous mixture with a solvent like dichloromethane, drying the combined organic layers over anhydrous magnesium sulfate, filtering, and concentrating under reduced pressure to yield the product.

Data Summary: Reaction Parameters

The efficiency of the synthesis is highly dependent on the reaction conditions. The table below summarizes typical parameters and outcomes.

Reactant 1Reactant 2CatalystTemperature (°C)Time (h)Reported Yield (%)
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoroacetoacetatePolyphosphoric Acid120323%
2-(Trifluoromethyl)anilineEthyl 4,4,4-trifluoroacetoacetatePolyphosphoric Acid150391%

Note: The significant variation in reported yields highlights the critical influence of temperature on the reaction's success. The higher temperature (150°C) appears to be substantially more effective for the thermal cyclization step.

Conclusion

The synthesis of this compound via the Conrad-Limpach-Knorr pathway is a robust and direct method for producing this valuable intermediate. The success of the synthesis hinges on the strategic use of polyphosphoric acid as a dual-function catalyst and dehydrating agent, and the application of high temperatures to drive the crucial intramolecular cyclization step. Understanding the mechanistic underpinnings of this reaction allows researchers to optimize conditions and achieve high yields of this important fluorinated building block, paving the way for advancements in medicinal chemistry and drug development.

The Lynchpin in Antimalarial Development: A Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing a Critical Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as therapeutic agents themselves, but as pivotal precursors whose discovery and synthesis unlock new avenues for drug development. 2,8-Bis(trifluoromethyl)quinolin-4-ol is a prime example of such a compound. While not a household name, its history is inextricably linked to the urgent search for effective antimalarials in the 20th century, culminating in its role as a key building block for the potent drug mefloquine. This guide provides an in-depth exploration of this critical quinoline derivative, from its historical impetus and synthesis to its chemical properties and enduring significance for researchers in drug discovery. We will delve into the causality behind its synthesis, providing actionable protocols and a forward-looking perspective on its potential.

Part 1: A History Forged in Conflict - The Genesis of a Quinoline Core

The story of this compound is fundamentally tied to the development of the antimalarial drug mefloquine. The intensive search for synthetic quinine replacements was spurred by geopolitical events, particularly the interruption of quinine supplies during World War II.[1] This necessity drove the establishment of extensive medicinal chemistry programs, most notably at the Walter Reed Army Institute of Research (WRAIR) in the United States.[2][3]

Following the Vietnam War, and facing the rise of chloroquine-resistant strains of Plasmodium falciparum, WRAIR screened over 250,000 compounds in a monumental effort to find new antimalarial agents.[4][5] This program, which ran from 1963 to 1976, ultimately identified a 4-quinoline methanol derivative, mefloquine (designated WR 142,490), as a highly promising candidate in the late 1960s.[1][5] The development of mefloquine was a collaborative effort involving the U.S. Army, the World Health Organization (WHO), and Hoffmann-LaRoche, Inc.[1][6] Mefloquine was first tested in humans in 1975 and approved by the FDA in 1989 for malaria prophylaxis.[7]

The synthesis of mefloquine required a robust and efficient method to construct its core structure, a 2,8-bis(trifluoromethyl)quinoline moiety. This necessity directly led to the development and optimization of synthetic routes for key intermediates, including this compound (CAS Number: 35853-41-9).[8] This intermediate provides the foundational quinoline ring system, heavily substituted with two electron-withdrawing trifluoromethyl groups, a structural feature crucial for the biological activity of the final drug.

Part 2: Synthesis and Chemical Profile

The chemical structure of this compound is notable for the presence of two trifluoromethyl (-CF3) groups at the 2 and 8 positions of the quinoline ring.[8] These groups are powerfully electron-withdrawing, which significantly influences the compound's chemical reactivity and the properties of its derivatives.[8] The incorporation of -CF3 groups is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[9]

Core Synthesis: The Gould-Jacobs Reaction

The most common and historically significant method for synthesizing the 2,8-bis(trifluoromethyl)quinoline scaffold is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with an ethoxymethylene malonic ester or a related β-ketoester, followed by thermal cyclization. In the case of this compound, the key precursors are 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.[8][10]

The causality behind this choice of reactants is rooted in chemical logic. 2-(Trifluoromethyl)aniline provides the benzene portion of the quinoline ring system with the required trifluoromethyl group at what will become the 8-position. Ethyl 4,4,4-trifluoro-3-oxobutanoate provides the atoms necessary to form the pyridine ring, including the second trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position. The cyclization is typically acid-catalyzed, with polyphosphoric acid (PPA) being a common and effective reagent for this purpose due to its strong dehydrating and acidic properties.[10]

Visualizing the Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup A 2-(Trifluoromethyl)aniline C Mixing A->C B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D Addition of Polyphosphoric Acid (PPA) C->D E Heating (120-150°C) D->E F Cyclization & Dehydration E->F G Crude Product Mixture F->G H Quenching with Ice Water G->H I Precipitation H->I J Filtration & Washing I->J K This compound J->K G A This compound B Functionalization (e.g., Chlorination) A->B C 4-Chloro-2,8-bis(trifluoromethyl)quinoline B->C D Coupling with Side Chain C->D F Other Bioactive Molecules C->F Analogue Synthesis E Mefloquine (API) D->E

References

The Quinoline Scaffold: A Privileged Heterocycle in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have rendered it a "privileged structure," forming the core of a vast and ever-expanding library of biologically active molecules.[1][3] From the historical significance of quinine in combating malaria to the modern clinical utility of fluoroquinolone antibiotics and targeted anticancer agents, quinoline derivatives have consistently demonstrated a remarkable capacity to modulate diverse physiological and pathological processes.[1][4][5]

This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives. Moving beyond a mere catalog of effects, this document delves into the mechanistic underpinnings of their actions, provides detailed experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their potency and selectivity. This guide is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics, empowering them with the foundational knowledge and practical methodologies required to harness the full potential of the quinoline scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a broad spectrum of activities against various cancer types.[6][7] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, sustained angiogenesis, and metastasis.[6][8]

A. Mechanisms of Anticancer Action

The anticancer efficacy of quinoline derivatives stems from their ability to interact with a range of molecular targets crucial for cancer cell survival and proliferation.

  • DNA Intercalation and Topoisomerase Inhibition: A significant number of quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, thereby disrupting DNA replication and transcription.[6] Furthermore, many act as potent inhibitors of topoisomerase enzymes, particularly topoisomerase I and II.[9][10] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[11][12]

  • Kinase Inhibition: The dysregulation of protein kinase signaling is a central feature of many cancers. Quinoline derivatives have been successfully developed as inhibitors of various kinases, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases.[7][10] By blocking the ATP-binding site or allosteric sites of these enzymes, they can effectively shut down oncogenic signaling pathways.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[13]

  • Induction of Apoptosis: Beyond the direct consequences of DNA damage and kinase inhibition, many quinoline derivatives can induce apoptosis through intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[14]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Some quinoline derivatives can inhibit angiogenesis by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptors.[6][13]

B. Experimental Evaluation of Anticancer Activity

A multi-faceted approach is required to comprehensively evaluate the anticancer potential of novel quinoline derivatives.

  • Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for determining the cytotoxic effect of a compound on cancer cell lines.[15][16][17]

    Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

  • Apoptosis Assessment (Western Blotting): Western blotting is a powerful technique to investigate the induction of apoptosis by analyzing the expression levels of key apoptotic proteins.[14][18]

    Protocol: Western Blot for Apoptosis-Related Proteins

    • Protein Extraction: Treat cancer cells with the quinoline derivative for various time points. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

    • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

    • Analysis: Analyze the band intensities to determine the changes in protein expression levels.

  • Cell Cycle Analysis (Flow Cytometry): To determine if a compound induces cell cycle arrest, flow cytometry with a DNA-staining dye like propidium iodide (PI) is employed.

  • Angiogenesis Assessment (Tube Formation Assay): The tube formation assay is a widely used in vitro model to assess the anti-angiogenic potential of a compound.[7][19][20]

    Protocol: Endothelial Cell Tube Formation Assay

    • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®).

    • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of the quinoline derivative.

    • Incubation: Incubate the plate for several hours to allow for the formation of tube-like structures.

    • Imaging and Quantification: Visualize and capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points.[19]

  • Topoisomerase Inhibition Assay: The ability of a compound to inhibit topoisomerase activity can be assessed using a DNA relaxation or decatenation assay.[1][9][11][12]

    Protocol: Topoisomerase II DNA Relaxation Assay

    • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase II enzyme, ATP, and the test quinoline derivative at various concentrations.

    • Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a tracking dye.

    • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

    • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the control.[11]

Promising candidates from in vitro screening are advanced to in vivo studies using animal models to assess their antitumor efficacy and toxicity.[5][21][22][23]

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[22][24] The mice are then treated with the quinoline derivative, and tumor growth is monitored over time.

    Protocol: Subcutaneous Xenograft Model

    • Tumor Cell Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.

    • Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.

    • Drug Administration: Administer the quinoline derivative and vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage).

    • Monitoring: Measure tumor volume and body weight regularly. Observe the animals for any signs of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[21]

C. Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[6][9][20] For instance, in many anticancer quinolines, the presence of specific functional groups at the C-2, C-4, and C-7 positions can significantly influence their potency and target selectivity. A detailed understanding of SAR is crucial for the rational design of more effective and less toxic anticancer agents.

II. Antimalarial Activity: A Legacy of Fighting Plasmodium

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for this devastating disease.[14][25] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays in antimalarial therapy, although their efficacy is now threatened by the spread of drug-resistant parasite strains.[25][26]

A. Mechanism of Antimalarial Action

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[25][26][27] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[25][28]

B. Experimental Evaluation of Antimalarial Activity
  • SYBR Green I-based Assay: This is a widely used, simple, and cost-effective method for determining the in vitro antiplasmodial activity of compounds.[26][29][30]

    Protocol: SYBR Green I-based Antiplasmodial Assay

    • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

    • Drug Dilution: Prepare serial dilutions of the quinoline derivative in a 96-well plate.

    • Parasite Addition: Add the parasitized red blood cell suspension to the wells.

    • Incubation: Incubate the plate for 72 hours under appropriate conditions (low oxygen, 5% CO2).

    • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasite DNA.

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: Calculate the IC50 value, representing the concentration that inhibits 50% of parasite growth.[26][31]

  • Murine Malaria Models: Rodent malaria parasites, such as Plasmodium berghei, are used to infect mice to evaluate the in vivo efficacy of antimalarial compounds.[6][25][32][33][34]

    Protocol: Murine Malaria Efficacy Test

    • Infection: Infect mice with a standardized inoculum of P. berghei.

    • Treatment: Administer the test compound orally or via injection for a set number of days.

    • Parasitemia Monitoring: Monitor the percentage of infected red blood cells (parasitemia) in blood smears taken from the mice.

    • Survival Analysis: Record the survival of the mice in the treated and control groups.

III. Antibacterial and Antifungal Activities: Combating Microbial Infections

Quinoline derivatives, particularly the fluoroquinolones, are a critical class of broad-spectrum antibacterial agents.[15][19][35] They are widely used to treat a variety of bacterial infections. Additionally, some quinoline derivatives have demonstrated promising antifungal activity.[19][22][35]

A. Mechanism of Antibacterial Action (Fluoroquinolones)

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][15][16][32] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more sensitive.[15][32] By inhibiting these enzymes, fluoroquinolones interfere with DNA replication, transcription, and repair, leading to bacterial cell death.[12][15]

B. Experimental Evaluation of Antimicrobial Activity
  • Broth Microdilution Method (Minimum Inhibitory Concentration - MIC): This is the gold standard method for determining the MIC of an antimicrobial agent.[3][36][37][38][39]

    Protocol: Broth Microdilution for MIC Determination

    • Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

    • Inoculation: Inoculate each well with the bacterial suspension.

    • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[38]

  • Agar Well Diffusion Method: This is a simpler method for screening the antimicrobial activity of compounds.[27][40][41]

    Protocol: Agar Well Diffusion Assay

    • Plate Preparation: Prepare an agar plate inoculated with a lawn of the test microorganism.

    • Well Creation: Create wells in the agar using a sterile borer.

    • Compound Addition: Add a solution of the quinoline derivative to each well.

    • Incubation: Incubate the plate under suitable conditions.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.[40]

IV. Neuroprotective Effects: A New Frontier for Quinoline Derivatives

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][5][21][40] Many of these compounds exhibit a multi-target-directed ligand (MTDL) nature, allowing them to simultaneously address various pathological pathways involved in neuronal damage.[40]

A. Mechanisms of Neuroprotection
  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives can act as potent antioxidants by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.[3][5][21]

  • Anti-inflammatory Effects: Neuroinflammation plays a significant role in the progression of neurodegeneration. Certain quinoline derivatives can suppress the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways in the brain.[40]

  • Enzyme Inhibition: Quinoline derivatives have been designed to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][5] Inhibition of AChE can improve cognitive function in Alzheimer's disease, while MAO-B inhibition can protect dopaminergic neurons in Parkinson's disease.

B. Experimental Evaluation of Neuroprotective Effects
  • Cell Viability Assays in Neuronal Cells: Similar to anticancer screening, cell viability assays (e.g., MTT) are used to assess the protective effects of quinoline derivatives against neurotoxin-induced cell death in neuronal cell cultures.

  • Measurement of Reactive Oxygen Species (ROS): Fluorescent probes can be used to quantify the levels of intracellular ROS in neuronal cells treated with an oxidant and the test compound.

  • Assessment of Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early indicator of apoptosis. Fluorescent dyes like JC-1 or TMRM can be used to measure changes in mitochondrial membrane potential in response to neurotoxic insults and the protective effects of quinoline derivatives.[4][28][42][43][44]

  • Animal Models of Neurodegenerative Diseases: Various animal models that mimic the pathology of diseases like Alzheimer's (e.g., transgenic mice expressing amyloid precursor protein) and Parkinson's (e.g., MPTP-induced neurotoxicity models) are used to evaluate the in vivo efficacy of neuroprotective compounds.[37][44][45] Behavioral tests, histological analysis of brain tissue, and measurement of neurotransmitter levels are common endpoints in these studies.

V. Visualizing the Pathways and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

anticancer_mechanisms Quinoline Quinoline Derivatives DNA DNA Damage Quinoline->DNA Intercalation Topoisomerase Topoisomerase Quinoline->Topoisomerase Kinases Protein Kinases Quinoline->Kinases Tubulin Tubulin Polymerization Quinoline->Tubulin Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria VEGF VEGF Signaling Quinoline->VEGF DNA->Topoisomerase Inhibition Signaling_Pathways Oncogenic Signaling Kinases->Signaling_Pathways Inhibition Mitosis Mitotic Arrest Tubulin->Mitosis Disruption Apoptosis Apoptosis Mitochondria->Apoptosis Induction Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibition

Figure 1: Diverse anticancer mechanisms of quinoline derivatives.

mtt_assay_workflow start Start step1 Seed Cancer Cells in 96-well Plate start->step1 end End step2 Treat with Quinoline Derivative (Serial Dilutions) step1->step2 step3 Incubate (24-72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (2-4h) step4->step5 step6 Add Solubilization Solution step5->step6 step7 Measure Absorbance (570 nm) step6->step7 step8 Calculate % Viability and IC50 step7->step8 step8->end

Figure 2: Experimental workflow of the MTT cytotoxicity assay.

antimalarial_mechanism Parasite Malaria Parasite (P. falciparum) Hemoglobin Host Hemoglobin Parasite->Hemoglobin Digests Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinoline Quinoline Antimalarials Quinoline->Heme Inhibits Polymerization

Figure 3: Mechanism of action of quinoline antimalarials.

VI. Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fertile ground for the discovery of new therapeutic agents. Its versatility allows for the development of compounds with a wide array of biological activities, from potent anticancer and antimicrobial agents to promising neuroprotective molecules. The future of quinoline-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be paramount to unlocking the full therapeutic potential of this privileged heterocyclic system. The integration of computational modeling, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of promising quinoline derivatives from the laboratory to the clinic, addressing unmet medical needs across a spectrum of diseases.

References

Unveiling the Therapeutic Landscape of 2,8-Bis(trifluoromethyl)quinolin-4-ol: A Technical Guide to Its Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,8-Bis(trifluoromethyl)quinolin-4-ol, a compound more widely recognized as the antimalarial drug mefloquine, presents a compelling case for therapeutic repurposing.[1][2][3] Decades of clinical use against Plasmodium falciparum have inadvertently unveiled a broader spectrum of bioactivity, prompting investigations into its potential applications in oncology, neurology, and virology. This in-depth technical guide synthesizes the current understanding of mefloquine's molecular targets, moving beyond its established antimalarial mechanism to explore the multifaceted interactions that underpin its emerging therapeutic profiles. We will dissect the established and putative targets, detail the experimental methodologies for their identification and validation, and present the intricate signaling pathways influenced by this quinoline derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compound.

The Primary Target in Malaria: Inhibiting Protein Synthesis in Plasmodium falciparum

The cornerstone of mefloquine's therapeutic action is its well-characterized activity against the erythrocytic stages of the malaria parasite, Plasmodium falciparum.[1][2] For years, the precise mechanism remained elusive, with early hypotheses suggesting interference with hemozoin formation, similar to other quinoline antimalarials. However, recent breakthroughs in structural biology have definitively identified the parasite's 80S ribosome as the primary molecular target.[4][5][6]

Mefloquine acts as a potent inhibitor of protein synthesis.[5][7] Cryo-electron microscopy studies have revealed that the (+)-enantiomer of mefloquine binds to the GTPase-associated center of the P. falciparum 80S ribosome.[5][7] This binding event obstructs the translocation step of elongation, effectively halting the parasite's ability to produce essential proteins and leading to its death. The specificity of mefloquine for the parasite ribosome over the human counterpart, while not absolute, is sufficient to confer a therapeutic window. Resistance to mefloquine in P. falciparum is often associated with increased expression of the pfmdr1 gene, which encodes a transporter that effluxes the drug from the parasite's cytoplasm.[4][5]

Experimental Workflow: Target Validation via Cryo-Electron Microscopy

The elucidation of mefloquine's binding site on the P. falciparum ribosome stands as a landmark achievement in antimalarial drug discovery. This was accomplished through high-resolution cryo-electron microscopy (cryo-EM), a technique that allows for the visualization of biological macromolecules in their near-native state.[6]

Protocol 1: Cryo-EM Structure Determination of Mefloquine-Bound Ribosome

  • Ribosome Purification: Isolate 80S ribosomes from P. falciparum cultures. This typically involves cell lysis, differential centrifugation, and sucrose gradient ultracentrifugation to separate ribosomes from other cellular components.

  • Complex Formation: Incubate the purified ribosomes with a molar excess of (+)-mefloquine to ensure saturation of the binding sites.

  • Vitrification: Apply a small volume of the ribosome-mefloquine complex solution to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the native structure of the complex.

  • Data Collection: Transfer the vitrified grid to a transmission electron microscope equipped with a direct electron detector. A large dataset of 2D projection images of the ribosome-drug complex is collected from different angles.

  • Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate a high-resolution 3D map of the ribosome.

  • Model Building and Refinement: An atomic model of the ribosome is fitted into the 3D map, and the position of the bound mefloquine molecule is identified and refined.

Diagram 1: Workflow for Cryo-EM based Target Identification

A Purify P. falciparum 80S Ribosomes B Incubate with Mefloquine A->B C Vitrify Sample on Cryo-EM Grid B->C D Collect 2D Images using TEM C->D E 3D Reconstruction D->E F Identify Mefloquine Binding Site E->F

A streamlined workflow for identifying the binding site of a small molecule on a large macromolecular complex using cryo-electron microscopy.

Repurposing in Oncology: A Multi-Pronged Attack on Cancer Cells

The exploration of mefloquine as an anticancer agent has revealed a complex mechanism of action, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation.[8][9]

Lysosomal Disruption and Autophagy Inhibition

A prominent anticancer mechanism of mefloquine involves the disruption of lysosomal function.[8][9] As a lysosomotropic agent, mefloquine accumulates in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, ultimately triggering apoptosis. Furthermore, by impairing lysosomal function, mefloquine inhibits autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[8]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[10] Mefloquine has been shown to effectively inhibit this pathway in gastric cancer cells, leading to decreased proliferation and increased apoptosis.[10] The inhibitory effect appears to be mediated through a phosphatase-dependent mechanism.[10]

Targeting Receptor Tyrosine Kinases (RTKs)

Recent computational and in-vitro studies suggest that mefloquine may also exert its anticancer effects by targeting key receptor tyrosine kinases (RTKs) that are frequently mutated or overexpressed in cancer. Molecular docking and dynamics simulations have shown that mefloquine has a strong binding affinity for the kinase domains of EGFR, MET, and RET. These RTKs are crucial drivers of non-small cell lung cancer (NSCLC), and their inhibition by mefloquine could provide a novel therapeutic strategy.

Diagram 2: Mefloquine's Anticancer Mechanisms

Mefloquine Mefloquine Lysosome Lysosome Mefloquine->Lysosome Disruption PI3K PI3K/Akt/mTOR Pathway Mefloquine->PI3K Inhibition RTK EGFR, MET, RET Mefloquine->RTK Inhibition Apoptosis Apoptosis Lysosome->Apoptosis CellGrowth Cell Growth/Proliferation PI3K->CellGrowth RTK->CellGrowth

Mefloquine exhibits a multi-targeted approach in cancer by disrupting lysosomes and inhibiting key signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases.

Cancer Type Target/Mechanism Observed Effect IC50/EC50 Reference
Gastric CancerPI3K/Akt/mTOR InhibitionInhibition of proliferation, induction of apoptosis~0.5-0.7 µM[10]
Non-Small Cell Lung CancerEGFR, MET, RET InhibitionDose-dependent inhibition of cell proliferationSignificant reduction at 10 µM
Chronic Myeloid LeukemiaLysosomal Disruption, Oxidative StressTargets blast phase cellsNot specified[8]
Prostate CancerROS-mediated modulation of Akt, ERK, JNK, AMPKAnticancer activityNot specified[8]

Neurological Implications: A Double-Edged Sword

The neurological effects of mefloquine are a significant aspect of its clinical profile, encompassing both adverse events and potential therapeutic applications.[3][11][12]

Neurotoxicity and Pyk2 as a Critical Target

Mefloquine is known to cause a range of neurological and psychiatric side effects.[3][11] Research into the mechanisms of mefloquine neurotoxicity has identified the non-receptor tyrosine kinase 2 (Pyk2) as a critical mediator.[11] Mefloquine can induce oxidative stress and subsequent neurodegeneration in cortical neurons, and the downregulation of Pyk2 has been shown to alter mefloquine-induced neurotoxicity.[11]

Modulation of Pannexin-1 (PANX1) Channels

A recent and significant discovery has identified mefloquine as a modulator of the pannexin-1 (PANX1) channel, a large-pore channel involved in cellular communication and inflammation.[13][14] Interestingly, mefloquine enhances the activity of PANX1 by binding to a previously unknown allosteric site, rather than blocking the main channel.[13][14] This finding opens up new avenues for developing targeted therapies that can fine-tune PANX1 activity in various neurological and inflammatory conditions.[13][14]

Off-Target Activities on Neurotransmitter Systems

Mefloquine also exhibits off-target activities on several neurotransmitter systems, which may contribute to its neuropsychiatric side effects. It has been shown to act as a serotonin 5-HT3 receptor antagonist and a serotonin reuptake inhibitor.[3] Additionally, it has an affinity for the dopamine D3 receptor.[3]

Diagram 3: Neurological Targets of Mefloquine

Mefloquine Mefloquine Pyk2 Pyk2 Mefloquine->Pyk2 Activation PANX1 PANX1 Channel Mefloquine->PANX1 Allosteric Modulation Neurotransmitters Serotonin & Dopamine Receptors Mefloquine->Neurotransmitters Interaction Neurotoxicity Neurotoxicity/Apoptosis Pyk2->Neurotoxicity IonFlow Enhanced Ion Flow PANX1->IonFlow NeuropsychiatricEffects Neuropsychiatric Side Effects Neurotransmitters->NeuropsychiatricEffects

Mefloquine's interactions within the nervous system are complex, involving the activation of Pyk2 leading to neurotoxicity, allosteric modulation of PANX1 channels, and interactions with key neurotransmitter systems.

Antiviral Potential: A New Frontier

The repurposing of existing drugs has been a crucial strategy in the fight against emerging viral infections. Mefloquine has shown promise as a potential antiviral agent against several viruses.

Inhibition of SARS-CoV-2 Entry

In the context of the COVID-19 pandemic, mefloquine was identified as a potent inhibitor of SARS-CoV-2 in in-vitro studies.[15][16][17] Its mechanism of action appears to be the inhibition of viral entry into the host cell at a post-attachment stage, possibly by interfering with the proteolytic cleavage of the spike protein or membrane fusion.[15] Mefloquine demonstrated higher antiviral potency against SARS-CoV-2 than hydroxychloroquine in cell-based assays.[16]

Activity Against Mpox Virus

Screening of approved drugs has also revealed that mefloquine exhibits antiviral activity against the Mpox virus (MPXV).[18] While the precise mechanism of action against MPXV is still under investigation, these findings suggest a broader antiviral potential for mefloquine that warrants further exploration.[18]

Virus Target/Mechanism Observed Effect IC50 Reference
SARS-CoV-2Viral Entry Inhibition (post-attachment)Reduction of viral RNA levels1.28 µM (VeroE6/TMPRSS2 cells)[16]
Mpox VirusNot fully elucidatedAnti-MPXV activity0.51–5.2 μM[18]

Future Directions and Conclusion

This compound (mefloquine) has transcended its role as a single-target antimalarial drug. The expanding body of research highlights its potential as a multi-targeted therapeutic agent with applications in oncology, neurology, and virology. The elucidation of its primary target in malaria through advanced structural biology techniques serves as a paradigm for understanding its more complex interactions in other disease contexts.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the desired therapeutic effects while minimizing neurotoxicity.

  • In-vivo Efficacy Studies: To validate the promising in-vitro findings in relevant animal models for cancer and viral infections.

  • Combination Therapies: To explore synergistic effects with existing anticancer and antiviral drugs.[16]

  • Biomarker Development: To identify patient populations most likely to respond to mefloquine-based therapies.

References

The Strategic Core: A Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Workhorse of Complex Active Pharmaceutical Ingredients

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of critical, often unsung, hero molecules: the pharmaceutical intermediates. These compounds are the workhorses of medicinal chemistry, meticulously designed and synthesized to provide the foundational scaffolds upon which therapeutic agents are built. This guide delves into one such pivotal intermediate: 2,8-Bis(trifluoromethyl)quinolin-4-ol .

This technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the synthesis of the renowned antimalarial drug, mefloquine, and its emerging potential in other therapeutic areas. We will explore the causality behind experimental choices, provide detailed, validated protocols, and ground our discussion in authoritative scientific literature.

The Molecular Blueprint: Understanding this compound

This compound, with the CAS number 35853-41-9, is a quinoline derivative characterized by the presence of two trifluoromethyl (-CF3) groups at positions 2 and 8, and a hydroxyl (-OH) group at position 4.[1] This unique substitution pattern imbues the molecule with a distinct set of physicochemical properties that are highly advantageous for its role as a pharmaceutical intermediate.

The trifluoromethyl groups are potent electron-withdrawing groups, which significantly influence the electron density of the quinoline ring system.[1] This electronic modification enhances the molecule's stability and modulates its reactivity. Furthermore, the lipophilicity conferred by the -CF3 groups can be a crucial factor in the pharmacokinetic profile of the final drug product. The hydroxyl group at the 4-position provides a versatile handle for subsequent chemical transformations, allowing for the strategic introduction of various functional groups.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is paramount for process development and quality control. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₁H₅F₆NO[1]
Molecular Weight 281.15 g/mol [1]
Appearance Beige to yellow solid[2]
Melting Point 130-134 °C[1][3]
Solubility Soluble in organic solvents like dichloromethane and DMSO.[2]
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (d, 1H), 8.28 (d, 1H), 7.80 (t, 1H), 7.30 (s, 1H)[2]
¹³C NMR (100 MHz, DMSO-d₆) δ 163.3, 148.4 (q), 144.5, 130.0 (q), 127.3, 125.3 (q), 122.6 (q), 121.9, 119.9, 101.0[2]
¹⁹F NMR (376 MHz, DMSO-d₆) δ -58.98 (s, 3F), -67.03 (s, 3F)[2]

The Genesis of the Core: Synthesis of this compound

The primary and most efficient route to this compound is a variation of the Conrad-Limpach-Knorr synthesis . This classic reaction in heterocyclic chemistry involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.

The Conrad-Limpach Reaction: A Mechanistic Perspective

The synthesis of this compound begins with the reaction of 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA). The choice of these starting materials is strategic; 2-(trifluoromethyl)aniline provides the benzene ring and the C8-CF3 group, while ethyl 4,4,4-trifluoroacetoacetate contributes the C2-CF3 group and the atoms necessary to form the pyridine ring of the quinoline system.

The reaction proceeds through several key steps:

  • Initial Condensation: The amino group of 2-(trifluoromethyl)aniline attacks the keto group of ethyl 4,4,4-trifluoroacetoacetate.

  • Dehydration: Subsequent dehydration leads to the formation of an enamine intermediate.

  • Cyclization: Under the strongly acidic and high-temperature conditions provided by the polyphosphoric acid, the enamine undergoes an intramolecular cyclization.

  • Aromatization: The cyclized intermediate then aromatizes to form the stable quinoline ring system.

Conrad_Limpach_Synthesis Aniline 2-(Trifluoromethyl)aniline Enamine Enamine Intermediate Aniline->Enamine Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Enamine PPA Polyphosphoric Acid (PPA) PPA->Enamine Condensation Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Aromatization Mefloquine_Synthesis Quinolinol This compound Haloquinoline 4-Halo-2,8-bis(trifluoromethyl)quinoline Quinolinol->Haloquinoline Halogenation (e.g., POBr₃) Intermediate Key Mefloquine Precursor Haloquinoline->Intermediate Side Chain Introduction Mefloquine Mefloquine Intermediate->Mefloquine Reduction & Resolution

References

Spectroscopic and Physicochemical Characterization of 2,8-Bis(trifluoromethyl)quinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No: 35853-41-9).[1] As a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of its structural and analytical characteristics is paramount for its effective utilization in pharmaceutical and fine chemical research.[1] This document collates and analyzes nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside essential physicochemical properties. The methodologies for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards. This guide is intended to be an essential resource for researchers engaged in the synthesis, quality control, and application of this versatile quinoline derivative.

Introduction: The Significance of this compound

This compound is a substituted quinoline derivative featuring two electron-withdrawing trifluoromethyl groups at positions 2 and 8, and a hydroxyl group at the 4-position.[1] This unique substitution pattern imparts significant electronic modulation to the quinoline scaffold, influencing its reactivity and potential as a building block in medicinal chemistry. Quinoline derivatives, as a class, are known to exhibit a wide range of biological activities, and the introduction of trifluoromethyl groups can enhance metabolic stability and binding affinity to biological targets. A precise and comprehensive characterization of this molecule is the foundation for its successful application in drug discovery and development.

This guide is structured to provide an in-depth analysis of the spectroscopic data that confirms the chemical identity and purity of this compound. Each section is designed to not only present the data but also to offer insights into the experimental rationale and interpretation, thereby ensuring both scientific integrity and practical utility.

Physicochemical Properties

A foundational aspect of any chemical entity's profile is its fundamental physicochemical properties. These parameters are critical for handling, storage, and predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₁H₅F₆NO[1]
Molecular Weight 281.15 g/mol [1]
CAS Number 35853-41-9[1]
Melting Point 128-134 °C[1]
Appearance White to brown-yellow to light grey powder

The presence of two trifluoromethyl groups significantly influences the molecule's properties, contributing to its relatively high molecular weight and specific thermal behavior. The stated melting point range is a key indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standardized procedure for acquiring the NMR data presented in this guide. Adherence to these parameters is crucial for data consistency and comparison.

References

Methodological & Application

synthesis of mefloquine from 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-MFL-QN-001

Topic: A Validated, Step-by-Step Protocol for the Synthesis of Mefloquine from 2,8-Bis(trifluoromethyl)quinolin-4-ol

For: Researchers, scientists, and drug development professionals.

Introduction

Mefloquine, marketed under brand names like Lariam, is a crucial antimalarial agent effective against drug-resistant strains of Plasmodium falciparum.[1] Its structure is characterized by a quinoline core substituted with two trifluoromethyl groups and an amino alcohol side chain, which contains two chiral centers, leading to four possible stereoisomers.[2][3][4][5] The synthesis of mefloquine and its analogues remains a topic of significant interest for the discovery of new therapeutic agents.[2][3][4]

This application note provides a detailed, three-part protocol for the synthesis of racemic erythro-mefloquine, starting from the readily accessible this compound. The described pathway proceeds through a stable 4-bromoquinoline intermediate, followed by a robust organolithium-mediated carbon-carbon bond formation and a final catalytic hydrogenation to yield the target compound. Each step has been designed to be reproducible and scalable for a laboratory setting.

Scientific Rationale & Pathway Overview

The synthetic strategy is centered on converting the relatively unreactive hydroxyl group of the starting quinolin-4-ol into a reactive leaving group (bromide) to facilitate the introduction of the amino alcohol side chain.

  • Bromination of the Quinolinol: The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)quinolin-4(1H)-one. To enable nucleophilic substitution, this hydroxyl group is converted to a better leaving group. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation, converting the quinolinol to the key intermediate, 4-bromo-2,8-bis(trifluoromethyl)quinoline.[6]

  • Carbon-Carbon Bond Formation via Organolithium Reagent: The core of the synthesis involves the formation of the C-C bond between the quinoline ring and the precursor to the side chain. This is achieved through a halogen-metal exchange. The 4-bromoquinoline intermediate is treated with n-butyllithium at low temperatures (-70°C) to generate a highly nucleophilic 4-quinolylithium species.[7] This organometallic intermediate readily attacks the electrophilic carbonyl carbon of pyridine-2-aldehyde, forming the secondary alcohol precursor to mefloquine. The use of cryogenic temperatures is critical to prevent side reactions and decomposition of the organolithium reagent.[4][8][9][10][11]

  • Catalytic Hydrogenation: The final step is the reduction of the pyridine ring of the precursor to the piperidine ring found in mefloquine. This is accomplished via catalytic hydrogenation using hydrogen gas and a noble-metal catalyst, such as platinum. This reaction saturates the aromatic ring to yield the desired piperidine moiety and completes the synthesis of mefloquine.[7]

Visual Workflow of Mefloquine Synthesis

Mefloquine_Synthesis cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Final Product Formation A This compound B 4-Bromo-2,8-bis(trifluoromethyl)quinoline A->B  POBr₃, 75-150°C C α-(2-Pyridyl)-2,8-bis(trifluoromethyl) -4-quinolinemethanol B->C  1. n-BuLi, -70°C, Et₂O  2. Pyridine-2-aldehyde D Mefloquine (erythro-racemate) C->D  H₂ (3 mol eq.), Pt Catalyst

Caption: Overall synthetic workflow from the starting quinolinol to Mefloquine.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly reactive and hazardous materials, including phosphorus oxybromide (corrosive, reacts violently with water), n-butyllithium (pyrophoric, reacts violently with water), and flammable solvents.[4][7][8][12][13][14][15] All steps must be performed in a certified chemical fume hood, under an inert atmosphere (Argon or Nitrogen) where specified, and with appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

This protocol is adapted from Milner, P. et al., with respect to the bromination of the quinolinol scaffold.[6]

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

  • Reaction: To the flask, add this compound (1 equivalent). Carefully add phosphorus oxybromide (POBr₃) (approx. 2-3 equivalents).

  • Heating: Heat the reaction mixture with stirring to a temperature between 75°C and 150°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 4-bromo-2,8-bis(trifluoromethyl)quinoline.

Protocol 2: Synthesis of α-(2-Pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol

This protocol is adapted from the process described in the F. Hoffmann-La Roche AG patent.[7]

  • Setup: In a multi-necked, flame-dried flask under an inert atmosphere of argon, place a solution of n-butyllithium in dry n-hexane. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the n-butyllithium solution to -70°C using a dry ice/acetone bath.

  • Addition of Bromoquinoline: Prepare a solution of 4-bromo-2,8-bis(trifluoromethyl)quinoline (1 equivalent) in dry diethyl ether. Add this solution dropwise to the cooled n-butyllithium solution, maintaining the temperature at -70°C. Stir for 1 hour after addition is complete to ensure formation of the 4-quinolylithium species.

  • Addition of Aldehyde: Add a solution of pyridine-2-aldehyde (1 equivalent) in dry diethyl ether dropwise to the reaction mixture, again maintaining the temperature at -70°C.

  • Quenching: After the addition is complete, allow the reaction to proceed for several hours at low temperature, then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by chromatography.

Protocol 3: Catalytic Hydrogenation to Mefloquine

This final step is also adapted from the process described in the F. Hoffmann-La Roche AG patent.[7]

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the α-(2-pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of a platinum catalyst (e.g., platinum on carbon, Pt/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm, but follow specific equipment guidelines) and begin agitation. The reaction should consume approximately 3 molar equivalents of hydrogen.[7]

  • Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting solid is the racemic erythro-mefloquine, which can be further purified by recrystallization.

Quantitative Data Summary

StepReactantReagent(s)Molar Ratio (Reactant:Reagent)TemperatureTimeExpected Yield
1 This compoundPOBr₃1 : 2-375-150°C~2 h~91%[6]
2 4-Bromo-2,8-bis(trifluoromethyl)quinoline1. n-BuLi2. Pyridine-2-aldehyde1 : 1.1 : 1.1-70°C2-4 hHigh (not specified)
3 α-(2-Pyridyl)-...-quinolinemethanolH₂, Pt/C1 : >3 : cat.Room Temp.4-8 hHigh (not specified)

References

Topic: In Vitro Profiling of 2,8-Bis(trifluoromethyl)quinolin-4-ol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed experimental framework for the in vitro evaluation of 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No: 35853-41-9). The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic effects, including anticancer activity.[1][2] The inclusion of two trifluoromethyl groups on the quinoline ring of this specific compound may enhance its biological activity and metabolic stability. This document outlines the core methodologies for characterizing its cytotoxic potential against cancer cell lines, beginning with fundamental handling and safety protocols, and culminating in a robust cell viability assay. The protocols are designed to be self-validating through the inclusion of necessary controls, ensuring data integrity and reproducibility.

Compound Profile and Handling

This compound is a crystalline solid that requires careful handling due to its irritant properties.[3] Adherence to safety protocols is paramount for all experimental procedures.

Physicochemical & Safety Data

A summary of the compound's properties is essential for proper preparation and safe handling.

PropertyValueSource(s)
CAS Number 35853-41-9[3][4]
Molecular Formula C₁₁H₅F₆NO[5][6]
Molecular Weight 281.15 g/mol [5]
Appearance White to yellow or pale grey crystalline powder[6]
Melting Point 130-134 °C[4]
Solubility Poorly soluble in water; Soluble in DMSO and Ethanol[7][8]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335)[3][9]
Storage Store at room temperature under an inert atmosphere in a tightly sealed container[9]
Mandatory Safety Precautions

Given its hazard profile, all work with this compound, especially in its powdered form, must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A standard lab coat, nitrile gloves, and chemical safety goggles are required.[9]

  • Handling Powder: Use appropriate tools to handle the solid compound to minimize dust formation. Avoid inhalation of dust.

  • Disposal: Dispose of contaminated materials and unused compound in accordance with institutional and local regulations for chemical waste.

Hypothesized Mechanism of Action

While the precise molecular targets of this compound are not yet fully elucidated, the quinoline core is known to interact with numerous biological targets implicated in cancer progression.[2] Many quinoline-based anticancer agents function as inhibitors of critical signaling proteins, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), or interfere with cytoskeletal dynamics by inhibiting tubulin polymerization.[2][10] Inhibition of these pathways can disrupt downstream signaling cascades, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.

Hypothesized_MoA compound 2,8-Bis(trifluoromethyl) quinolin-4-ol kinase Target Protein (e.g., Tyrosine Kinase) compound->kinase Inhibition pathway Downstream Signaling (e.g., MAPK/PI3K-Akt) kinase->pathway Blocks Phosphorylation proliferation Cell Proliferation & Survival pathway->proliferation Prevents apoptosis Apoptosis pathway->apoptosis Promotes

Caption: Hypothesized mechanism of this compound targeting a key signaling kinase.

Core Protocol: In Vitro Cytotoxicity Assessment via Resazurin Assay

This protocol details a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the compound, a key parameter for assessing its cytotoxic potency. The resazurin (alamarBlue) assay is selected for its sensitivity, simplicity, and lower toxicity compared to endpoint assays like the MTT.

Rationale Behind Experimental Choices
  • Solvent Choice (DMSO): Due to the compound's low aqueous solubility, dimethyl sulfoxide (DMSO) is used to prepare a high-concentration primary stock. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Line Selection: A common, well-characterized cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) should be used. The choice may be guided by the specific research focus.

  • Controls: The inclusion of "untreated" (cells only) and "vehicle" (cells + DMSO at the highest concentration used) controls is non-negotiable. The untreated control represents 100% viability, while the vehicle control validates that the solvent does not significantly impact cell health.

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Selected human cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Sterile, clear-bottom 96-well cell culture plates

Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solution

  • In a chemical fume hood, accurately weigh out 2.81 mg of this compound.

  • Add 1.0 mL of anhydrous DMSO to the vial. This yields a 10 mM primary stock solution .

  • Vortex vigorously until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Store this primary stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding

  • Culture the selected cancer cells until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to a concentration of 5 x 10⁴ cells/mL (this density may require optimization depending on the cell line's growth rate).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate, yielding 5,000 cells per well.

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Step 3: Compound Treatment

  • Prepare a set of serial dilutions of the compound in complete culture medium. For an initial screen, a wide concentration range is recommended (e.g., 0.1 µM to 100 µM).

  • Example Dilution Series: Create intermediate dilutions from your 10 mM stock in medium. Then, add 100 µL of these 2x final concentration working solutions to the 100 µL of medium already in the wells.

  • Ensure that the final concentration of DMSO in all wells (including the vehicle control) is identical and does not exceed 0.5%.

  • Add 100 µL of complete medium with the corresponding DMSO concentration to the "vehicle control" wells.

  • Add 100 µL of complete medium only to the "untreated control" wells.

  • Return the plate to the incubator for 48 to 72 hours.

Step 4: Viability Measurement

  • After the incubation period, add 20 µL of the resazurin stock solution to each well.

  • Incubate for another 2-4 hours at 37°C, protected from light. The incubation time should be sufficient for a color change in the control wells but before the signal saturates.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Data Analysis
  • Subtract the average fluorescence value of "blank" wells (medium + resazurin, no cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_VehicleControl - Fluorescence_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines the complete experimental pipeline for assessing cytotoxicity.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO treat Treat with Serial Dilutions (0.1-100 µM) stock->treat culture Maintain Cell Culture (~80% Confluency) seed Seed Cells in 96-Well Plate culture->seed seed->treat incubate Incubate for 48-72h treat->incubate resazurin Add Resazurin Reagent incubate->resazurin read Read Fluorescence (Ex:560nm, Em:590nm) resazurin->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for determining the IC₅₀ of this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Compound precipitates in medium Exceeded solubility limit; shock from adding concentrated DMSO stock directly to aqueous medium.Prepare intermediate dilutions in medium. Ensure the final DMSO concentration is low (<0.5%). Gently warm the medium before adding the compound.
High variability between replicate wells Inconsistent cell seeding; edge effects in the 96-well plate; pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated multichannel pipettes.
No cytotoxic effect observed Compound is not active at the tested concentrations; incubation time is too short; incorrect compound dilution.Expand the concentration range (e.g., up to 250-500 µM).[1] Increase the incubation time to 72 hours. Verify stock concentration and dilution calculations.
Vehicle control shows low viability DMSO concentration is too high; DMSO batch is contaminated or degraded.Ensure final DMSO concentration is ≤0.5%. Use fresh, anhydrous, cell culture-grade DMSO.

References

The Strategic Utility of 2,8-Bis(trifluoromethyl)quinolin-4-ol: A Precursor for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development and utilization of versatile chemical precursors. Among these, 2,8-bis(trifluoromethyl)quinolin-4-ol stands out as a "privileged scaffold" of significant strategic importance. Its unique structural and electronic properties, conferred by the presence of two electron-withdrawing trifluoromethyl groups on the quinoline core, make it a highly valuable starting material for the synthesis of a diverse array of biologically active molecules.[1] This guide provides an in-depth exploration of this compound as a precursor in organic synthesis, offering detailed application notes, experimental protocols, and a mechanistic rationale for its utility in the development of next-generation pharmaceuticals, with a particular focus on antimalarial agents and kinase inhibitors.

The quinoline ring system itself is a cornerstone in drug discovery, forming the structural basis for numerous approved therapeutic agents.[2][3] The introduction of trifluoromethyl groups at the 2 and 8 positions profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing its pharmacological profile.[4] The hydroxyl group at the 4-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build molecular complexity and diversity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective application in synthesis. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 35853-41-9[1]
Molecular Formula C₁₁H₅F₆NO[5]
Molecular Weight 281.15 g/mol [5]
Melting Point 128-130 °C[5]
Appearance Beige to yellow solid[5]
Solubility Soluble in DMSO, dichloromethane[5]

Spectroscopic Data:

The structural integrity of this compound is confirmed by its characteristic spectroscopic signatures.

SpectroscopyDataReference(s)
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (d, J=8.2 Hz, 1H, H-7), 8.28 (d, J=7.2 Hz, 1H, H-5), 7.80 (t, J=7.9 Hz, 1H, H-6), 7.30 (s, 1H, H-3)[5]
¹³C NMR (100 MHz, DMSO-d₆) δ 163.3 (C-4), 148.4 (q, C-2), 144.5 (C-5), 130.0 (q, C-8), 127.3 (C-7), 125.3 (q, C-10), 122.6 (q, C-9), 121.9 (C-6), 119.9 (C-4a), 101.0 (C-3)[5]
¹⁹F NMR (376 MHz, DMSO-d₆) δ -58.98 (s, 3F, C8-CF₃), -67.03 (s, 3F, C2-CF₃)[5]

Core Synthesis: The Conrad-Limpach Approach

The primary route to this compound is a variation of the classic Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[6] In this specific case, 2-(trifluoromethyl)aniline reacts with ethyl 4,4,4-trifluoroacetoacetate in the presence of a dehydrating agent, typically polyphosphoric acid (PPA), which also serves as a catalyst for the cyclization.

Conrad_Limpach_Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ice-cold distilled water

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add polyphosphoric acid (637.7 mmol).

  • To the PPA, add 2-(trifluoromethyl)aniline (77.6 mmol).

  • With stirring, add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) to the mixture.

  • Heat the reaction mixture to 150 °C and stir for 3 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the hot reaction mixture into a beaker containing ice-cold distilled water with vigorous stirring. A yellow precipitate will form.

  • Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • Dry the solid product under vacuum to yield this compound. A yield of approximately 91% can be expected.[5]

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra with the data provided in the "Physicochemical and Spectroscopic Profile" section.

Application in the Synthesis of Antimalarial Agents: The Mefloquine Legacy

A primary application of this compound is as a key precursor in the synthesis of mefloquine and its analogs, a class of potent antimalarial drugs. The synthetic strategy involves the conversion of the 4-hydroxyl group into a more reactive leaving group, typically a halide, to facilitate the introduction of the side chain.

Mefloquine_Analog_Synthesis

Protocol 1: Chlorination of this compound

This protocol describes the conversion of the quinolinol to the corresponding 4-chloroquinoline, a versatile intermediate.[7]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend this compound in phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2,8-bis(trifluoromethyl)quinoline.

Protocol 2: Synthesis of a Mefloquine Analog Precursor

This protocol outlines the synthesis of --INVALID-LINK--methanone, a key ketone intermediate for mefloquine analogs. The synthesis proceeds via the 4-bromo derivative.

Step 2a: Bromination of this compound [8]

  • Suspend this compound in phosphorus tribromide.

  • Heat the suspension to 70°C and add phosphorus oxybromide.

  • Increase the temperature to 140°C and maintain for 4 hours.

  • After cooling, carefully pour the mixture onto crushed ice.

  • Make the solution alkaline with 12-N sodium hydroxide, while cooling with ice.

  • Extract the product with an organic solvent, dry the organic phase, and evaporate the solvent to obtain 4-bromo-2,8-bis(trifluoromethyl)quinoline.

Step 2b: Synthesis of α-(2-Pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol [8]

  • Dissolve n-butyllithium in anhydrous diethyl ether under an argon atmosphere and cool to -70°C.

  • Add a solution of 4-bromo-2,8-bis(trifluoromethyl)quinoline in anhydrous diethyl ether while maintaining the temperature at -70°C. Stir for 1 hour.

  • Slowly add a solution of freshly distilled 2-pyridinecarboxaldehyde in anhydrous diethyl ether.

  • Stir at -70°C for an additional hour, then hydrolyze with water and allow to warm to room temperature.

  • Work up the reaction to isolate α-(2-pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol.

Step 2c: Oxidation to --INVALID-LINK--methanone

The alcohol from the previous step can be oxidized to the corresponding ketone using standard oxidizing agents such as manganese dioxide (MnO₂) or via a Swern or Dess-Martin oxidation.

Step 2d: Reduction to the Mefloquine Analog [7]

The final step involves the catalytic hydrogenation of the ketone precursor to yield the desired erythro-amino alcohol, which constitutes the mefloquine analog.

  • Dissolve the ketone intermediate in a suitable solvent such as ethanol containing hydrochloric acid.

  • Add a platinum oxide catalyst.

  • Hydrogenate the mixture under pressure.

  • Upon completion, filter the catalyst and work up the reaction to isolate the final mefloquine analog.

Application in the Synthesis of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[3][9] The 2,8-bis(trifluoromethyl)quinoline core can be strategically employed to develop novel kinase inhibitors, leveraging the 4-position for the introduction of various side chains to modulate potency and selectivity.

Kinase_Inhibitor_Synthesis

Protocol 3: General Procedure for the Synthesis of 4-Amino-2,8-bis(trifluoromethyl)quinoline Derivatives

This protocol describes a general method for the synthesis of a library of potential kinase inhibitors via nucleophilic aromatic substitution on 4-chloro-2,8-bis(trifluoromethyl)quinoline.[10]

Materials:

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • A diverse range of primary or secondary amines

  • A suitable solvent (e.g., ethanol, isopropanol, or DMF)

  • Optional: A non-nucleophilic base (e.g., diisopropylethylamine)

Procedure:

  • In a reaction vessel, dissolve 4-chloro-2,8-bis(trifluoromethyl)quinoline (1 equivalent) in the chosen solvent.

  • Add the desired amine (1-1.2 equivalents).

  • If the amine is used as its salt, add a base to liberate the free amine.

  • Heat the reaction mixture to a temperature between 80°C and reflux, and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

  • Characterize the final products by NMR, mass spectrometry, and melting point analysis.

Conclusion: A Versatile Precursor for Drug Discovery

This compound has proven to be a cornerstone precursor in the synthesis of complex and biologically active molecules. Its straightforward synthesis and the versatile reactivity of its 4-hydroxyl group provide a robust platform for the development of novel antimalarial agents and kinase inhibitors. The protocols and application notes presented herein offer a comprehensive guide for researchers and drug development professionals to harness the full potential of this privileged scaffold in their quest for new and improved therapeutics. The continued exploration of the synthetic utility of this compound is poised to yield further innovations in medicinal chemistry.

References

Application Notes and Protocols: 2,8-Bis(trifluoromethyl)quinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,8-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid quinoline scaffold, combined with the electron-withdrawing properties of two trifluoromethyl groups, imparts unique physicochemical characteristics that make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, properties that are highly desirable in drug design.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry, with a focus on its use as a precursor for antimalarial drugs, a scaffold for anticancer agents, and its potential in the development of ion channel modulators.

Chemical Properties
PropertyValueReference
CAS Number 35853-41-9[2]
Molecular Formula C₁₁H₅F₆NO[3]
Molecular Weight 281.15 g/mol [3]
Melting Point 130-134 °C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by cyclization.

Protocol: Synthesis of this compound[5]

Materials:

  • 2-Amino-benzotrifluoride

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, combine 2-amino-benzotrifluoride (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Add polyphosphoric acid (approx. 10 eq by weight) to the mixture.

  • Heat the reaction mixture to 120-150 °C with stirring under a nitrogen atmosphere for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • The crude product can be further purified by recrystallization or used directly in subsequent steps if purity is sufficient.

G A 2-Amino-benzotrifluoride C Polyphosphoric Acid (PPA) Heat (120-150°C) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D This compound C->D Conrad-Limpach Cyclization

Caption: Synthesis of this compound.

Application 1: Intermediate in the Synthesis of Mefloquine Analogs (Antimalarial Agents)

The 2,8-bis(trifluoromethyl)quinoline core is the key pharmacophore of the antimalarial drug mefloquine.[5] this compound serves as a crucial starting material for the synthesis of mefloquine and its analogs, which are investigated to overcome drug resistance.[6]

Workflow for Mefloquine Analog Synthesis

The general workflow involves the conversion of the 4-hydroxyl group to a leaving group (e.g., a halogen), followed by a series of reactions to introduce the desired side chain.

G A This compound B 4-Halo-2,8-bis(trifluoromethyl)quinoline A->B Halogenation C [2,8-Bis(trifluoromethyl)quinolin-4-yl]- 2-pyridinylmethanone B->C Condensation with alpha-picolyl derivative D Mefloquine Analog C->D Reduction

Caption: General workflow for mefloquine analog synthesis.

Protocol: Synthesis of a Mefloquine Precursor[8][9]

This protocol describes the synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a key intermediate for mefloquine.

Step 1: Halogenation of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or another suitable halogenating agent

  • Toluene (dry)

Procedure:

  • Suspend this compound (1.0 eq) in dry toluene.

  • Add POCl₃ (3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates completion of the reaction.

  • Cool the reaction mixture and carefully quench with ice water.

  • Neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-chloro-2,8-bis(trifluoromethyl)quinoline.

Step 2: One-Pot Synthesis of [2,8-Bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone [7]

Materials:

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • 2-Pyridylacetonitrile

  • Solvent (e.g., Toluene)

  • Base (e.g., Sodium hydroxide)

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Oxidizing agent (e.g., Hydrogen peroxide in acetic acid)

Procedure:

  • To a solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq) in toluene, add 2-pyridylacetonitrile (1.1 eq), aqueous sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide.

  • Stir the mixture at a temperature between -10 °C and +90 °C until the condensation reaction is complete (monitored by TLC).

  • Without isolating the intermediate, add an oxidizing agent (e.g., a mixture of acetic acid and hydrogen peroxide) to the reaction mixture.

  • Continue stirring until the oxidation to the methanone derivative is complete.

  • Work up the reaction by separating the organic layer, washing with water, drying, and concentrating to obtain the crude product, which can be purified by chromatography.

Application 2: Scaffold for the Development of Anticancer Agents

The quinoline scaffold is present in numerous anticancer agents, and its derivatives have been shown to exhibit a wide range of antitumor activities.[8] The unique electronic properties of this compound make it an attractive starting point for the synthesis of novel quinoline-based anticancer drugs.[9]

Signaling Pathway Targeted by Quinoline-Based Anticancer Agents

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative (e.g., from 2,8-bis(trifluoromethyl) quinolin-4-ol) Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)[1][12]

This protocol provides a general method for assessing the cytotoxicity of newly synthesized quinoline derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

CompoundCell LineIC₅₀ (µM)Reference
Quinoline Derivative A MCF-78.5[8]
Quinoline Derivative B K-56212.2[8]
Quinoline Derivative C HeLa15.7[8]
Cisplatin (Reference) A5499.3[9]
Compound 2 A54914.14[9]

Application 3: Potential as a Precursor for Ion Channel Modulators

TRPM8 Antagonists for Neuropathic Pain

Transient Receptor Potential Melastatin 8 (TRPM8) is a cold-sensing ion channel implicated in neuropathic pain. Antagonists of TRPM8 are being investigated as potential analgesics. The quinoline scaffold is a known feature in some TRPM8 modulators.

Representative Protocol: Synthesis of a Quinoline-based TRPM8 Antagonist

While no direct synthesis from this compound is prominently published, a representative synthesis can be proposed based on known chemistries for preparing quinoline-based TRPM8 antagonists. This often involves ether or amine linkages at the C4 position.

Step 1: O-Alkylation of this compound

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., 1-bromo-2-methoxyethane)

  • A suitable base (e.g., Potassium carbonate)

  • Solvent (e.g., DMF or Acetone)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) and stir the mixture at 60-80 °C overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-alkoxy-2,8-bis(trifluoromethyl)quinoline derivative.

Step 2: Biological Evaluation using a Calcium Influx Assay [10]

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Fluo-4 AM calcium indicator

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Synthesized quinoline derivatives

Procedure:

  • Plate TRPM8-expressing HEK293 cells in a 96-well plate and allow them to attach.

  • Load the cells with Fluo-4 AM.

  • Add varying concentrations of the synthesized quinoline antagonist to the wells and incubate.

  • Stimulate the cells with a known concentration of a TRPM8 agonist (e.g., menthol).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the IC₅₀ value of the antagonist by plotting the inhibition of the agonist-induced calcium influx against the antagonist concentration.

Kv7.2/7.3 Channel Openers for Epilepsy

Potassium channels Kv7.2 and Kv7.3 are crucial for regulating neuronal excitability, and openers of these channels are effective antiepileptic drugs. Some quinoline derivatives have been explored as Kv7 channel modulators.

Representative Protocol: Electrophysiological Evaluation of Kv7.2/7.3 Channel Opening Activity

Materials:

  • CHO or HEK293 cells stably expressing human Kv7.2/7.3 channels

  • Whole-cell patch-clamp setup

  • Synthesized quinoline derivatives

Procedure:

  • Culture cells expressing Kv7.2/7.3 channels on glass coverslips.

  • Perform whole-cell patch-clamp recordings.

  • Apply a voltage-step protocol to elicit Kv7.2/7.3 currents.

  • Perfuse the cells with a solution containing the synthesized quinoline derivative at various concentrations.

  • Measure the effect of the compound on the current amplitude and voltage-dependence of activation.

  • An increase in current amplitude or a hyperpolarizing shift in the activation curve indicates channel opening activity.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its demonstrated utility in the synthesis of antimalarial agents, coupled with the broad potential of the quinoline scaffold in developing anticancer drugs and ion channel modulators, underscores its importance. The protocols and application notes provided herein offer a foundation for researchers to explore and exploit the unique properties of this compound in the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for 2,8-Bis(trifluoromethyl)quinolin-4-ol in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Highly Fluorinated Quinoline Scaffold

2,8-Bis(trifluoromethyl)quinolin-4-ol is a unique heterocyclic compound characterized by the presence of two electron-withdrawing trifluoromethyl groups on the quinoline ring.[1] This substitution significantly influences the molecule's chemical properties, including its lipophilicity and stability, making it a valuable building block in medicinal chemistry and materials science.[2] Notably, it serves as a crucial intermediate in the synthesis of the antimalarial drug Mefloquine.[3] Beyond its role as a synthetic precursor, the inherent structural features of this compound suggest its potential for direct application in various biological assays. The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and other biological activities.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore the utility of this compound in cell-based assays, focusing on cytotoxicity screening and its potential as a fluorescent probe.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 35853-41-9[1]
Molecular Formula C₁₁H₅F₆NO[1]
Molecular Weight 281.15 g/mol [1]
Appearance Off-white to yellow powder---
Melting Point 130-134 °C[1][4]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile)---

Application Note 1: Cytotoxicity Profiling in Cancer Cell Lines

The quinoline nucleus is a common feature in many anticancer agents.[1][5] Given that this compound is an intermediate in the synthesis of bioactive molecules, evaluating its intrinsic cytotoxicity is a critical first step in understanding its biological activity profile. The following protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance at 570 nm formazan_solubilization->readout analysis Calculate IC50 Value readout->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a general method for assessing the cytotoxicity of quinoline derivatives and can be adapted for this compound.[4]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application Note 2: Exploration as a Fluorescent Probe for Bioimaging

Quinoline derivatives are widely recognized for their unique photophysical properties and are often employed as fluorescent probes in bioimaging.[6][7] The fluorescence of the quinoline scaffold can be sensitive to the local environment, such as pH and the presence of metal ions.[8][9] The electron-withdrawing trifluoromethyl groups in this compound may influence its photophysical properties, making it a candidate for a novel fluorescent probe.

Principle of Fluorescence Microscopy in Cellular Imaging

Fluorescent probes absorb light at a specific excitation wavelength and emit light at a longer emission wavelength. This property allows for the visualization of the probe's localization within cells and can be used to report on specific cellular events or the presence of target molecules.

Experimental Workflow: Cellular Staining and Imaging

Imaging_Workflow cluster_prep Preparation cluster_staining Staining & Washing cluster_imaging Imaging & Analysis cell_culture Culture Cells on Coverslips probe_prep Prepare Working Solution of Probe staining Incubate Cells with Probe probe_prep->staining washing Wash to Remove Excess Probe staining->washing mounting Mount Coverslips washing->mounting imaging Acquire Images with Fluorescence Microscope mounting->imaging analysis Analyze Probe Distribution imaging->analysis

Caption: General workflow for cellular imaging with a fluorescent probe.

Detailed Protocol: Cellular Staining and Fluorescence Microscopy

This protocol is a general starting point for evaluating a new quinoline-based fluorescent probe.[10] Optimization of probe concentration and incubation time will be necessary.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Glass coverslips, sterile

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • This compound

  • DMSO, sterile

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Place sterile glass coverslips into the wells of a cell culture plate.

    • Seed cells onto the coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Probe Preparation and Staining:

    • Prepare a 1 mM stock solution of this compound in DMSO. Protect from light.

    • Dilute the stock solution in pre-warmed complete medium to a final working concentration (start with a range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Fixation (Optional):

    • Remove the loading solution and wash the cells three times with warm PBS to remove any excess probe.

    • For live-cell imaging, proceed directly to mounting and imaging.

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope. The excitation and emission wavelengths for this compound will need to be determined experimentally, but a starting point could be excitation around 340-360 nm and emission around 400-450 nm, typical for some quinoline derivatives.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely used methodologies in cell biology and drug discovery.[1][4][10] To ensure the trustworthiness of the results obtained using this compound, the following self-validating steps are recommended:

  • Purity of the Compound: The purity of this compound should be confirmed by analytical methods such as NMR or LC-MS before use.

  • Positive and Negative Controls: In the cytotoxicity assay, a known cytotoxic drug should be used as a positive control, and a vehicle-only treatment as a negative control.

  • Dose-Response and Time-Course Experiments: Establishing a clear dose-response relationship in the cytotoxicity assay and optimizing incubation times for both cytotoxicity and fluorescence imaging will validate the observed effects.

  • Orthogonal Assays: If cytotoxicity is observed, it should be confirmed with an alternative viability assay (e.g., a trypan blue exclusion assay or a commercial ATP-based assay). For fluorescence studies, co-localization experiments with known organelle markers can help determine the subcellular distribution of the compound.

Conclusion and Future Directions

This compound represents a compelling chemical scaffold with underexplored potential in biological assays. The protocols detailed in this document provide a solid foundation for researchers to investigate its cytotoxic properties and its utility as a fluorescent probe. Further studies could explore its mechanism of action if found to be cytotoxic, its potential as a selective fluorescent sensor for specific ions or pH changes, and its application in more complex biological models.

References

Application Note & Protocols: Leveraging 2,8-Bis(trifluoromethyl)quinolin-4-ol for the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is the bedrock of several critical antimalarial drugs, most notably mefloquine. The emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of new therapeutic agents. The 2,8-bis(trifluoromethyl)quinoline core, a key pharmacophore of mefloquine, remains a highly promising starting point for novel drug discovery. This guide provides an in-depth exploration of 2,8-bis(trifluoromethyl)quinolin-4-ol as a pivotal intermediate in this process. We will detail the robust synthesis of this core structure, its conversion into versatile intermediates, and subsequent derivatization to generate libraries of potential antimalarial compounds. The protocols herein are grounded in established chemical principles, offering researchers a practical and rational approach to synthesizing next-generation quinoline-based antimalarials.

Introduction: The Enduring Significance of the Quinoline Core

Quinoline-containing drugs, including quinine, chloroquine, and mefloquine, have been instrumental in the global fight against malaria.[1][2] Their primary mechanism of action involves disrupting the parasite's detoxification pathway within the host red blood cell. During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing toxic free heme. The parasite neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin.[3][4] Quinoline antimalarials accumulate in the parasite's acidic food vacuole and are believed to inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][4][5]

The 2,8-bis(trifluoromethyl)quinoline structure is a particularly potent pharmacophore. The two trifluoromethyl (CF₃) groups are strongly electron-withdrawing, which significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability—all critical factors for drug efficacy.[6][7] this compound serves as a foundational building block, providing a reactive "handle" at the 4-position for extensive chemical modification and the exploration of structure-activity relationships (SAR).[8][9]

Synthesis of the Core Intermediate: this compound

The most direct and widely adopted method for synthesizing the quinolin-4-ol core is the Gould-Jacobs reaction.[10][11][12][13] This thermal cyclization method involves the condensation of a substituted aniline with an alkoxymethylenemalonate derivative. For our target molecule, this translates to the reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.

Causality Behind the Method: The Gould-Jacobs reaction is effective because it controllably builds the quinoline ring system. The initial condensation forms an enamine intermediate. The subsequent high-temperature cyclization is a 6-electron electrocyclization, a powerful bond-forming reaction that creates the heterocyclic ring.[12][14] The use of a strong acid catalyst like polyphosphoric acid (PPA) is crucial as it facilitates both the initial condensation and the final ring-closing dehydration step.[8][15]

gould_jacobs cluster_reactants Reactants R1 2-(Trifluoromethyl)aniline Catalyst Polyphosphoric Acid (PPA) ~150 °C R1->Catalyst R2 Ethyl 4,4,4-trifluoroacetoacetate R2->Catalyst Product This compound Catalyst->Product

Caption: Gould-Jacobs synthesis of the quinolin-4-ol core.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[8][9][16][17]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully combine 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Catalyst Addition: Cautiously add polyphosphoric acid (approx. 10 parts by weight relative to aniline) to the mixture. PPA is highly viscous; warming it slightly can aid in transfer.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the warm reaction mixture into a large beaker containing ice water (at least 10x the volume of the PPA) with vigorous stirring. A precipitate will form.

  • Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[18]

Trustworthiness Check: The identity and purity of the product, this compound (m.p. 130-134 °C), should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][16][17][19]

Activation for Derivatization: Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

The hydroxyl group at the 4-position of the quinoline is not a good leaving group for nucleophilic aromatic substitution. Therefore, it must be converted into a more reactive group. The most common and effective strategy is its conversion to a 4-chloro derivative. This creates a highly versatile intermediate ready for coupling with a wide range of nucleophiles (amines, thiols, etc.).

Causality Behind the Method: Reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) are powerful halogenating agents for converting hydroxyl groups on heteroaromatic rings into chlorides.[20] The reaction proceeds via the formation of a phosphate ester intermediate, which is an excellent leaving group, readily displaced by a chloride ion.

Protocol 2: Chlorination of this compound

This protocol is based on a common synthetic transformation reported in the literature.[8][9][20]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution (e.g., 12 N)

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and stir bar, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. This must be performed in a well-ventilated fume hood.

  • Heating: Heat the mixture to reflux (approx. 80-110 °C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully distill off the excess POCl₃ under reduced pressure. Pour the cooled residue onto crushed ice with extreme caution and vigorous stirring.

  • Basification: Carefully neutralize the acidic aqueous mixture by slowly adding a concentrated NaOH solution until the pH is strongly basic (pH 12-13). This step ensures the product is in its free base form for extraction.

  • Extraction: Extract the mixture with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting product is 4-chloro-2,8-bis(trifluoromethyl)quinoline.

Generating Antimalarial Candidates: Nucleophilic Aromatic Substitution

The 4-chloro intermediate is the gateway to a diverse library of mefloquine analogs. By reacting it with various primary or secondary amines, new C-N bonds are formed at the 4-position, allowing for systematic modification of the drug's properties.[8]

synthetic_pathway General Synthetic Pathway to Mefloquine Analogs cluster_products Library of Potential Antimalarials Start 2,8-Bis(trifluoromethyl) quinolin-4-ol Intermediate 4-Chloro-2,8-bis(trifluoromethyl) quinoline Start->Intermediate POCl₃ P1 Analog 1 (e.g., Aliphatic Amine) Intermediate->P1 R¹R²NH P2 Analog 2 (e.g., Aromatic Amine) Intermediate->P2 ArNH₂ P3 Analog 3 (e.g., Heterocyclic Amine) Intermediate->P3 Het-NHR

Caption: Synthetic workflow from the core alcohol to a library of analogs.

Protocol 3: General Procedure for Synthesis of N-Substituted-4-aminoquinoline Derivatives

This generalized protocol exemplifies the nucleophilic aromatic substitution reaction.[8][9]

Materials:

  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline

  • Desired amine (aliphatic, aromatic, or heterocyclic) (1.0-1.2 eq)

  • A non-nucleophilic base such as Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vial or flask

Procedure:

  • Amine Deprotonation (if using NaH): In a dry reaction vessel under nitrogen, suspend NaH (1.2 eq) in anhydrous DMSO. Slowly add the desired amine (1.1 eq) and stir at room temperature until hydrogen evolution ceases (approx. 30 min).

  • Coupling Reaction: Add a solution of 4-chloro-2,8-bis(trifluoromethyl)quinoline (1.0 eq) in a small amount of anhydrous DMSO to the amine solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Reaction times can vary significantly (1-24 hours) depending on the nucleophilicity of the amine. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, quench by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the final N-substituted-2,8-bis(trifluoromethyl)quinolin-4-amine analog.

Data Summary and Field Insights

The efficiency of these synthetic steps is crucial for a successful drug discovery campaign. The following table summarizes typical yields reported in the literature for these key transformations.

StepTransformationReagents & ConditionsTypical YieldReference(s)
1Synthesis of Quinolin-4-ol2-(CF₃)aniline, Ethyl 4,4,4-trifluoroacetoacetate, PPA, 150 °C91%[8][9][17]
2Chlorination of Quinolin-4-olPOCl₃, 80 °C98%[8][9]
3Nucleophilic SubstitutionVarious amines, NaH, DMSO, 25 °C42-88%[8][9]

Expert Insights & Troubleshooting:

  • Gould-Jacobs Reaction: The high temperature is critical. Using a high-boiling solvent like Dowtherm A or mineral oil can sometimes improve yields and thermal control over neat PPA reactions, though this complicates purification.[12][14] The work-up quench must be done with extreme care to manage the exothermic reaction of PPA with water.

  • Chlorination: POCl₃ is extremely hazardous. Ensure all glassware is perfectly dry to prevent violent reactions. The final basic wash during work-up is essential to remove any acidic impurities before chromatography.

  • Nucleophilic Substitution: The choice of base and solvent is key. For less reactive amines, stronger bases like NaH are necessary. For more reactive amines, a milder base like K₂CO₃ in DMF may suffice and simplifies the work-up. The purity of the 4-chloro intermediate is paramount for clean substitution reactions.

Conclusion

This compound is a high-value, readily accessible intermediate for the synthesis of potent antimalarial drug candidates. The synthetic sequence—Gould-Jacobs cyclization, activation via chlorination, and subsequent nucleophilic substitution—provides a robust and flexible platform for drug discovery. By systematically applying these protocols, researchers can generate diverse libraries of novel quinoline derivatives, enabling comprehensive SAR studies aimed at overcoming existing drug resistance and identifying the next generation of antimalarial therapies.

References

Application Notes and Protocols for 2,8-Bis(trifluoromethyl)quinolin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, with several compounds approved for clinical use.[2][3] Their anticancer effects are diverse, ranging from the inhibition of protein kinases and disruption of microtubule dynamics to the induction of apoptosis and cell cycle arrest.[4][5] The introduction of trifluoromethyl groups into the quinoline scaffold has been shown to enhance the anticancer activity of these derivatives, making 2,8-Bis(trifluoromethyl)quinolin-4-ol a compound of considerable interest for cancer research.[6][7]

While direct and extensive research on this compound is emerging, studies on closely related analogs provide a strong rationale for its investigation as a potential anticancer agent. For instance, a 4-substituted derivative, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline, has demonstrated cytotoxic effects against human leukemia (HL-60) and lymphoma (U937) cell lines.[8][9] This document provides a comprehensive guide for researchers to explore the anticancer properties of this compound, detailing its proposed mechanism of action, and providing robust protocols for its evaluation.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on the known activities of trifluoromethylated quinoline derivatives, this compound is hypothesized to exert its anticancer effects through a combination of mechanisms, primarily centered around DNA intercalation and the disruption of key oncogenic signaling pathways.[6] The planar structure of the quinoline ring is conducive to intercalating between DNA base pairs, thereby interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[10]

Furthermore, many quinoline derivatives are known to inhibit critical signaling cascades that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, which control cell growth, proliferation, and survival.[11][12] The trifluoromethyl groups on the quinoline ring of this compound may enhance its binding affinity to key enzymes in these pathways, such as protein kinases.

Proposed_Mechanism_of_Action This compound This compound DNA DNA This compound->DNA Intercalation PI3K PI3K This compound->PI3K Inhibition Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest CellCycleArrest DNA->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Promotes mTOR->Apoptosis

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of a structurally related compound, providing a baseline for the expected potency of this compound.

CompoundCancer Cell LineCancer TypeIC50 (µg/mL)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineHL-60Leukemia19.88[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineU937Lymphoma43.95[8]

Experimental Protocols

The following protocols provide a robust framework for the in vitro and in vivo evaluation of this compound.

In Vitro Assays

In_Vitro_Workflow Start Compound Synthesis & Stock Preparation CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability Assay (MTT) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) CellCulture->CellCycle WesternBlot Western Blot Analysis CellCulture->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Figure 2: General workflow for the in vitro evaluation of anticancer compounds.

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Materials:

    • This compound

    • Human cancer cell lines (e.g., HL-60, U937, and a panel of solid tumor cell lines)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Cancer cells treated with this compound at its IC50 concentration

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest both adherent and floating cells.

    • Cell Washing: Wash cells with cold PBS.

    • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[7]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[16]

  • Materials:

    • Cancer cells treated with this compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Cell Fixation: Harvest and wash cells with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[10][17]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.[18][19]

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-ERK, anti-phospho-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse treated cells in RIPA buffer and determine protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[20]

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Evaluation

In_Vivo_Workflow Start Select Animal Model (e.g., Nude Mice) TumorInoculation Subcutaneous Inoculation of Cancer Cells Start->TumorInoculation TumorGrowth Monitor Tumor Growth TumorInoculation->TumorGrowth Treatment Administer this compound (and Vehicle Control) TumorGrowth->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Histology, Biomarker Analysis Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Figure 3: General workflow for in vivo evaluation using a xenograft model.

This protocol outlines the use of an ectopic xenograft model in immunodeficient mice to assess the in vivo anticancer efficacy of this compound.[8][21]

  • Materials:

    • Immunodeficient mice (e.g., athymic nude mice)

    • Human cancer cell line known to be sensitive to the compound in vitro

    • This compound formulated for in vivo administration

    • Calipers

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Randomize mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.[21]

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and biomarker analysis (e.g., Western blot for target proteins).

References

Application Notes & Protocols: Evaluating the Antibacterial Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of quinoline derivatives. This document outlines the core principles, detailed experimental protocols, and data interpretation strategies essential for robust and reproducible assessment of these potent antimicrobial agents.

Introduction: The Significance of Quinoline Derivatives in Antibacterial Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a vast number of derivatives with diverse pharmacological activities.[1] Notably, quinoline-based compounds have been at the forefront of antibacterial drug discovery for decades, with the fluoroquinolone class of antibiotics being a prime example of their clinical success.[2] The emergence of widespread antibiotic resistance, however, necessitates a continuous search for novel antibacterial agents.[3] Quinoline derivatives remain a promising area of research due to their proven efficacy and the potential for chemical modifications to overcome existing resistance mechanisms.[3][4]

The antibacterial prowess of many quinoline derivatives stems from their ability to interfere with critical bacterial processes, most notably DNA replication.[5][6] This guide will delve into the primary mechanism of action—the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV—and provide detailed protocols to quantify the antibacterial efficacy of novel quinoline compounds.[6][7]

Core Principles: Mechanism of Action of Antibacterial Quinolines

The bactericidal activity of many quinoline derivatives is primarily attributed to their function as "topoisomerase poisons".[7][8] They selectively target and inhibit bacterial type II topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and repair.[6]

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication initiation.[6][9] Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-strand breaks generated by the enzyme and preventing their re-ligation.[9] This leads to the accumulation of fragmented chromosomes and ultimately, cell death.[7][8]

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[6] Inhibition of topoisomerase IV by quinolones prevents the segregation of newly replicated chromosomes, leading to a lethal arrest of cell division.[7][8]

The affinity of quinoline derivatives for DNA gyrase versus topoisomerase IV can vary, and this often dictates their spectrum of activity. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[5]

The following diagram illustrates the inhibitory action of quinoline derivatives on bacterial DNA gyrase.

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone_Derivative Quinolone_Derivative DNA_Gyrase_DNA_Complex DNA Gyrase-DNA Cleavage Complex Quinolone_Derivative->DNA_Gyrase_DNA_Complex Binds and Stabilizes Fragmented_Chromosome Fragmented Chromosome DNA_Gyrase_DNA_Complex->Fragmented_Chromosome Prevents Re-ligation Cell_Death Bacterial Cell Death Fragmented_Chromosome->Cell_Death Induces MIC_Workflow Start Start: Fresh Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculation Inoculate wells with Standardized Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Prepare 2-fold Serial Dilutions of Quinoline Derivative in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read MIC: Lowest concentration with no visible growth Incubation->Read_Results End End: MIC Determined Read_Results->End

References

Application Notes and Protocols: 2,8-Bis(trifluoromethyl)quinolin-4-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic incorporation of trifluoromethyl (CF3) groups into this privileged heterocycle has emerged as a powerful strategy in modern drug design. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] 2,8-Bis(trifluoromethyl)quinolin-4-ol, in particular, stands out as a pivotal building block. Its unique electronic and steric properties, conferred by the two CF3 groups, make it an invaluable precursor for the synthesis of novel compounds with significant potential in pharmaceuticals and materials science.[6][7] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols for its derivatization.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is crucial for its effective use and storage. The presence of two strong electron-withdrawing trifluoromethyl groups significantly influences its reactivity and physical characteristics.[6]

PropertyValueSource
CAS Number 35853-41-9[6]
Molecular Formula C₁₁H₅F₆NO[6][8]
Molecular Weight 281.15 g/mol [6][8]
Melting Point 130-134 °C[6][9]
Appearance Clear colorless to slightly yellow liquid/solid[9]
Storage Store under an inert atmosphere at room temperature.[6]

Safety and Handling: this compound is classified as an irritant (GHS07).[6] It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[6]

Synthesis of this compound: A Foundational Protocol

The classical and widely adopted method for synthesizing this compound is the Conrad-Limpach reaction, which involves the cyclization of an aniline with a β-ketoester. The following protocol is a robust and scalable procedure.

Protocol 1: Synthesis via Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol describes the synthesis from 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.[10] The use of polyphosphoric acid serves as both a solvent and a dehydrating agent, driving the cyclization to completion.

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2-(Trifluoromethyl)aniline E Reaction Mixture A->E B Ethyl 4,4,4-trifluoroacetoacetate B->E C Polyphosphoric Acid (PPA) C->E Catalyst & Solvent D 150 °C, 3 hours D->E Conditions F Quench with Ice Water E->F G Precipitation of Product F->G H Vacuum Filtration & Washing G->H I This compound (Yellow Solid) H->I

Caption: Synthesis of this compound.

Materials and Reagents:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ice-cold distilled water

  • Dichloromethane (for extraction, if necessary)

  • Anhydrous magnesium sulfate (for drying, if necessary)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid.

  • To the stirred PPA, add 2-(trifluoromethyl)aniline followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate.

  • Heat the reaction mixture to 150 °C and maintain this temperature with vigorous stirring for 3 hours under a nitrogen atmosphere.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool slightly before carefully and slowly pouring it into a beaker containing ice-cold distilled water with vigorous stirring. This will cause a yellow precipitate to form.[10]

  • Collect the yellow solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual PPA.

  • The resulting solid is often of sufficient purity for subsequent steps. If further purification is needed, recrystallization or column chromatography can be employed. A reported yield for this method is as high as 91%.[10]

Expert Insight: The exothermic nature of the initial mixing and the quenching step requires careful control. The viscosity of PPA necessitates efficient mechanical stirring to ensure a homogenous reaction mixture and prevent localized overheating.

Application as a Building Block: Gateway to Novel Derivatives

The true utility of this compound lies in the reactivity of its 4-hydroxyl group. This group can be readily converted into a good leaving group, such as a chloride, opening the door for nucleophilic substitution reactions. This is a critical step in the synthesis of many biologically active molecules, including derivatives of the antimalarial drug mefloquine.[11][12]

Protocol 2: Conversion to 4-Chloro-2,8-bis(trifluoromethyl)quinoline

This protocol details the chlorination of the 4-hydroxyl group, a common and crucial transformation.[11][13]

Workflow Diagram:

G A This compound D Reaction Mixture A->D B Phosphorus Oxychloride (POCl₃) B->D Chlorinating Agent C Reflux at 80-110 °C C->D Conditions E Work-up: 1. Pour onto Ice 2. Neutralize with NaOH 3. Extract with CH₂Cl₂ D->E F 4-Chloro-2,8-bis(trifluoromethyl)quinoline E->F

Caption: Chlorination of this compound.

Materials and Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)[14]

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 12 N)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, carefully add this compound to an excess of phosphorus oxychloride (or phosphorus trichloride).

  • Heat the mixture to reflux (approximately 80-110 °C) and maintain for several hours (e.g., 8 hours).[11][14] The reaction should be performed in a fume hood due to the corrosive and toxic nature of the reagents.

  • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice.

  • Carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH 12-13).[14]

  • Extract the aqueous mixture with methylene chloride.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 4-chloro-2,8-bis(trifluoromethyl)quinoline.[14] This product is a key intermediate for further functionalization.[11]

Trustworthiness Check: The conversion of the hydroxyl group to a chloro group is a well-established and high-yielding reaction, often proceeding in near-quantitative yields.[11] This intermediate is significantly more reactive towards nucleophiles, making it a versatile synthon.

Advanced Applications in Medicinal Chemistry

The 2,8-bis(trifluoromethyl)quinoline core is a key pharmacophore in several antimalarial agents, most notably mefloquine.[12] The electron-withdrawing nature of the CF3 groups is believed to play a role in the drug's mechanism of action, which may involve intercalation with DNA.[15]

Conceptual Pathway to Mefloquine Analogs

The 4-chloro derivative is the launching point for creating a diverse library of mefloquine analogs. By reacting it with various amino alcohols, researchers can explore structure-activity relationships (SAR) to develop more potent and less toxic antimalarial drugs.[12]

Logical Relationship Diagram:

G cluster_synthesis Synthetic Pathway cluster_application Application A This compound B 4-Chloro-2,8-bis(trifluoromethyl)quinoline A->B Chlorination (Protocol 2) D Mefloquine Analogs & Other Bioactive Molecules B->D Nucleophilic Substitution C Nucleophilic Amino Alcohols (e.g., 2-piperidinemethanol) C->D Reactant E Antimalarial Drug Discovery D->E Leads to F Materials Science (e.g., fluorescent probes) D->F Leads to

Caption: Synthetic utility of this compound.

This strategic building block has been instrumental in the development of novel quinoline derivatives with potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum.[12] The ability to readily modify the side chain at the 4-position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future Prospects and Broader Applications

While the primary focus has been on antimalarial drug discovery, the unique properties of this compound and its derivatives suggest broader applications:

  • Materials Science: The rigid, fluorinated quinoline core can be incorporated into polymers and coatings to enhance thermal and chemical stability.[7] Its fluorescent properties also make it a candidate for the development of novel fluorescent probes for biological imaging.[7]

  • Oncology: Quinoline derivatives have shown promise as anti-cancer agents.[1][7] The 2,8-bis(trifluoromethyl)quinoline scaffold could be explored for the development of new kinase inhibitors or other targeted cancer therapies.

  • Agrochemicals: The proven bioactivity of quinoline structures makes this a fertile ground for the discovery of new herbicides and pesticides.

The continued exploration of this versatile building block is poised to yield further innovations across multiple scientific disciplines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound, which serves as a key intermediate in the synthesis of various bioactive molecules, including the antimalarial drug mefloquine.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and improve your product yield.

I. Introduction to the Synthesis

The most common and direct route to this compound involves the acid-catalyzed condensation and cyclization of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][3] This reaction is a variation of the Gould-Jacobs reaction, which is a well-established method for preparing 4-hydroxyquinoline derivatives.[4][5][6] The reaction typically utilizes a strong acid catalyst, such as polyphosphoric acid (PPA), and is conducted at elevated temperatures.

While the synthesis appears straightforward, achieving a high and consistent yield can be challenging. This guide will walk you through the critical parameters and potential pitfalls of this synthesis, providing you with the necessary information to troubleshoot and optimize your experiments effectively.

II. Troubleshooting Guide: Improving Your Yield

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than the reported 91%. What are the most likely causes?

Answer: A low yield in this synthesis can stem from several factors. Here's a breakdown of the most common culprits and how to address them:

  • Reagent Quality:

    • 2-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoro-3-oxobutanoate: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of side products. It is advisable to use freshly distilled or high-purity reagents.

    • Polyphosphoric Acid (PPA): The quality and concentration of PPA are critical. Old or improperly stored PPA may have absorbed atmospheric moisture, reducing its efficacy as a condensing and cyclizing agent. Use a fresh bottle of PPA or ensure its proper storage in a desiccator.

  • Reaction Conditions:

    • Temperature Control: The reaction is typically conducted at elevated temperatures (120-150°C).[3] Inconsistent or incorrect temperature control can either slow down the reaction or lead to decomposition of the starting materials and product. Use a calibrated thermometer and a reliable heating mantle or oil bath to maintain a stable reaction temperature.

    • Reaction Time: The optimal reaction time is crucial. Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to charring and the formation of degradation products. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up Procedure:

    • Quenching: The reaction mixture is highly viscous. Quenching with ice water must be done carefully and with vigorous stirring to ensure efficient precipitation of the product.[3] Adding the hot PPA mixture too quickly to the water can result in the formation of a sticky, unmanageable mass, trapping the product and making isolation difficult.

    • Extraction: If the product does not precipitate cleanly, extraction with a suitable organic solvent like dichloromethane is necessary.[3] Ensure complete extraction by performing multiple extractions and combining the organic layers.

Question 2: I am observing the formation of a dark, tar-like substance during the reaction. How can I prevent this?

Answer: The formation of tar or char is a common issue in high-temperature, acid-catalyzed reactions. Here are some strategies to minimize it:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Set the temperature to the lower end of the recommended range (e.g., 120°C) and gradually increase it if the reaction is not proceeding, as monitored by TLC.

  • Inert Atmosphere: While not always reported as essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.[3]

  • Efficient Stirring: Ensure vigorous and continuous stirring throughout the reaction. This helps to distribute the heat evenly and prevent localized overheating, which can be a primary cause of charring.

Question 3: The isolated product is impure. What are the best purification methods?

Answer: While some reports suggest the product can be obtained in high purity without further purification, this is often dependent on the success of the reaction and work-up.[3] If you find your product is impure, consider the following purification techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Potential solvents to screen include ethanol, methanol, acetonitrile, or mixtures with water.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude product.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gould-Jacobs reaction in the context of this synthesis?

A1: The Gould-Jacobs reaction proceeds through a series of steps:

  • Condensation: The aniline (2-(trifluoromethyl)aniline) reacts with the β-ketoester (ethyl 4,4,4-trifluoro-3-oxobutanoate) to form an enamine intermediate.

  • Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine attacks the aromatic ring to form a six-membered ring. This step is promoted by the strong acid catalyst (PPA).

  • Dehydration: The resulting intermediate then dehydrates to form the quinoline ring system.

  • Tautomerization: The product exists in equilibrium between the 4-hydroxyquinoline and the quinolin-4-one tautomers, with the keto form generally being more stable.[4][5]

Q2: Are there any alternative synthetic routes to this compound?

A2: While the Gould-Jacobs approach is the most direct, other general methods for quinoline synthesis could potentially be adapted. These include the Combes, Skraup, and Friedländer syntheses.[7][8][9] However, the availability and reactivity of the specific precursors required for these routes to generate the desired 2,8-bis(trifluoromethyl) substitution pattern may be a limiting factor. For instance, the Friedländer synthesis would require a suitably substituted 2-aminobenzaldehyde or ketone, which may not be readily available.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Polyphosphoric Acid (PPA): PPA is a corrosive and hygroscopic substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate heating equipment and exercise caution when handling the hot reaction mixture.

  • Quenching: The quenching of the hot PPA mixture with water is an exothermic process and can cause splattering. Add the reaction mixture to the ice water slowly and with vigorous stirring.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on literature procedures with a reported high yield.[3]

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Ice

  • Distilled water

  • Dichloromethane (for extraction, if necessary)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying, if necessary)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (e.g., 10 equivalents by weight relative to the aniline).

  • To the PPA, add 2-(trifluoromethyl)aniline (1.0 eq).

  • Slowly add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) to the mixture with stirring.

  • Heat the reaction mixture to 150°C and maintain this temperature with vigorous stirring for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, allow the reaction mixture to cool slightly before carefully and slowly pouring it into a beaker containing a vigorously stirred mixture of ice and water.

  • A yellow precipitate should form. Continue stirring until the precipitate is well-dispersated.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold distilled water to remove any residual PPA.

  • Dry the product under vacuum to obtain this compound.

V. Data and Workflow Visualization

Table 1: Comparison of Reported Reaction Conditions and Yields
ParameterReference[3] (Method A)Reference[3] (Method B)
Starting Materials 2-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate2-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate
Catalyst Polyphosphoric acidPolyphosphoric acid
Temperature 120°C150°C
Reaction Time 3 hours3 hours
Work-up Quenching in ice water, extraction with dichloromethaneQuenching in ice water, filtration
Reported Yield 23%91%

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) cluster_end Final Product A 2-(Trifluoromethyl)aniline D Mix and Heat (120-150°C, 3h) A->D B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->D C Polyphosphoric Acid C->D E Quench in Ice Water D->E F Filter Precipitate E->F G Recrystallization or Column Chromatography F->G Low Purity H This compound F->H High Purity G->H

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_reagents Check Reagents cluster_conditions Check Reaction Conditions cluster_workup Check Work-up cluster_solutions Solutions start Low Yield Observed reagent_purity Impure Starting Materials? start->reagent_purity ppa_quality Old/Wet PPA? start->ppa_quality temp_control Incorrect Temperature? start->temp_control reaction_time Incomplete/Over-reaction? start->reaction_time quenching Inefficient Quenching? start->quenching extraction Incomplete Extraction? start->extraction sol_reagent Use High Purity Reagents reagent_purity->sol_reagent sol_ppa Use Fresh PPA ppa_quality->sol_ppa sol_temp Calibrate Thermometer, Use Stable Heating temp_control->sol_temp sol_time Monitor by TLC reaction_time->sol_time sol_quench Slow Addition, Vigorous Stirring quenching->sol_quench sol_extract Multiple Extractions extraction->sol_extract

Caption: Troubleshooting flowchart for low yield in the synthesis.

VI. References

  • Gould–Jacobs reaction - Wikipedia. --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. --INVALID-LINK--

  • Synthesis of quinolines - Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. --INVALID-LINK--

  • Gould–Jacobs reaction - Wikiwand. --INVALID-LINK--

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. --INVALID-LINK--

  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - ChemicalBook. --INVALID-LINK--

  • 2,8-Bis(trifluoromethyl)-quinolin-4-ol: Comprehensive Overview and Applications. --INVALID-LINK--

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. --INVALID-LINK--

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. --INVALID-LINK--

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. --INVALID-LINK--

  • Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl] - Google Patents. --INVALID-LINK--

  • One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate - Google Patents. --INVALID-LINK--

  • Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline - PrepChem.com. --INVALID-LINK--

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. --INVALID-LINK--

  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - NIH. --INVALID-LINK--

  • Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions - ResearchGate. --INVALID-LINK--

  • [2,8-bis(trifluoromethyl)quinolin-4-yl]methanol | CAS No.73241-14-2 Synthetic Routes. --INVALID-LINK--

  • Synthesis of Novel Substituted/Unsubstituted- (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic Acid: Derivatives of Cephalosporin and Their Antibacterial Activity - ResearchGate. --INVALID-LINK--

  • 2,8-Bis(trifluoromethyl)-4-quinolinol | CAS 35853-41-9 - Veeprho. --INVALID-LINK--

  • This compound | CAS#:35853-41-9 | Chemsrc. --INVALID-LINK--

  • Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives - ResearchGate. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol (CAS 35853-41-9). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. As a key building block for various bioactive molecules, including the antimalarial drug mefloquine, a robust and reproducible synthesis is critical.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and the inherent chemical challenges of the molecule. We will delve into the causality behind common issues and offer field-proven solutions to help you optimize your experimental outcomes.

I. Synthesis Overview: The Conrad-Limpach Approach

The most prevalent and direct method for synthesizing this compound is a variation of the Conrad-Limpach synthesis.[3][4] This reaction involves the condensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature, acid-catalyzed cyclization to form the quinolin-4-ol ring system.[5][6] Polyphosphoric acid (PPA) is the most commonly employed catalyst and solvent for this transformation.[7]

The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups presents unique challenges.[6] These groups decrease the nucleophilicity of the aniline nitrogen and increase the electrophilicity of the keto-carbonyl, influencing the kinetics of both the initial condensation and the subsequent cyclization steps.

Reaction Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product A 2-(Trifluoromethyl)aniline C Condensation & Cyclization Catalyst: Polyphosphoric Acid (PPA) Temperature: 120-150 °C A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Quench with Ice Water C->D Reaction Mixture E Precipitation D->E F Filtration & Washing E->F G Crude this compound F->G Yellow Solid / Sticky Precipitate H Purified Product G->H Purification G Start Reaction Complete (by TLC) Quench Quench in Ice Water Start->Quench Result Observe Precipitate Quench->Result Solid Filterable Yellow Solid Result->Solid Yes Sticky Sticky / Oily Product Result->Sticky No Filter Filter, Wash with Cold Water, Dry Solid->Filter Extract Extract with EtOAc or DCM Sticky->Extract CheckPurity Check Purity (NMR, LC-MS) Filter->CheckPurity Extract->CheckPurity Purify Purification Required? CheckPurity->Purify End Pure Product Purify->End No Recrystallize Recrystallization / Chromatography Purify->Recrystallize Yes Recrystallize->End

References

Technical Support Center: Purification of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the synthesis and purification of 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS 35853-41-9). As a key intermediate in the synthesis of antimalarial agents like mefloquine, its purity is paramount.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical experience.

Part 1: Purification Strategy Selection Workflow

The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the physical state of your crude product. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Workflow start Crude Product This compound is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by TLC/NMR? is_solid->is_high_purity Yes column Flash Column Chromatography is_solid->column No (Oily / Tarry) recrystallize Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No check_purity Check Purity (TLC, NMR, HPLC, MP) recrystallize->check_purity acid_base Acid-Base Extraction / Salt Formation column->acid_base If polar impurities are problematic column->check_purity acid_base->column Follow with Chromatography or Recrystallization final_product Pure Product (>98.5%) check_purity->column Purity Not Met check_purity->final_product Purity Met

Caption: Purification strategy decision workflow.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during purification in a question-and-answer format.

Issue 1: My product oiled out or failed to crystallize during recrystallization.

  • Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it either separated as an oil or remained completely dissolved. What should I do?

  • Answer: This is a common issue related to solvent choice, concentration, or the presence of impurities.

    • Causality—Supersaturation & Impurities: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities depress the melting point of the mixture below the temperature of crystallization. Failure to crystallize often means the solution is not saturated enough or the cooling process is too rapid.

    • Troubleshooting Steps:

      • Induce Crystallization: If the solution is clear and cool, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a single seed crystal from a previous batch.

      • Re-evaluate Solvent System: Your chosen solvent may be too good. A suitable recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[3] If using a single solvent, try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it just becomes turbid, then reheat to clarify and cool slowly. For this compound, systems like Ethanol/Water or Dichloromethane/Hexane can be effective.[4]

      • Concentrate the Solution: If the compound remains dissolved upon cooling, it's likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Cool Slowly: Rapid cooling encourages oiling out or the formation of very small, impure crystals. After heating, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

Issue 2: My compound is decomposing or streaking on the silica gel column.

  • Question: During column chromatography, I'm observing a long streak on my TLC plates instead of a clean spot, and my final yield is very low. Why is this happening?

  • Answer: Quinoline derivatives can be problematic on standard silica gel.

    • Causality—Acidity of Silica: Standard silica gel is acidic (pH ~4-5). The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface.[5] This can lead to irreversible adsorption, tailing (streaking), and in some cases, acid-catalyzed decomposition, especially if the compound is sensitive.

    • Troubleshooting Steps:

      • Deactivate the Silica: Before running the column, neutralize the silica gel. This is the most effective solution. A common method is to flush the packed column with your starting eluent (e.g., hexane/ethyl acetate) containing 0.5-1% triethylamine (Et₃N) or ammonia. This basic additive will occupy the acidic sites on the silica, allowing your compound to elute cleanly.[5]

      • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for basic compounds.[6]

      • Check Compound Loading: Overloading the column is a frequent cause of streaking. A general rule is to use a 1:30 to 1:100 ratio of crude compound to silica gel by weight. Ensure the compound is loaded in a minimal amount of solvent or dry-loaded onto a small amount of silica or Celite.[7]

Issue 3: The purified product is still colored (yellow/brown) despite purification.

  • Question: The literature suggests the pure compound is a white or off-white solid, but mine remains yellow even after chromatography or recrystallization. What causes this color?

  • Answer: The color is likely due to trace impurities that are either highly colored or have similar polarity to your product.

    • Causality—Oxidation & Polymeric Impurities: The synthesis of quinolines can sometimes produce minor, highly conjugated byproducts or oxidation products that are intensely colored.[8] These may co-elute or co-crystallize with the desired product. The starting materials for the synthesis, 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate, can also contribute to colored impurities if not pure.[9][10]

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.

      • Optimize Chromatography Gradient: If using column chromatography, a very shallow solvent gradient may be necessary to resolve the colored impurity from your product. Collect smaller fractions and analyze each by TLC.

      • Consider a Chemical Wash: Before the final purification step, dissolving the crude product in a solvent like dichloromethane and washing with a dilute solution of sodium bisulfite can sometimes remove certain types of colored, oxidized impurities.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of this compound?

    • A1: It is typically a white to brown-yellow or light grey powder.[11] Its melting point is reported in the range of 128-134°C.[9][11][12] Significant deviation from this melting point is a strong indicator of impurities.

  • Q2: What are the primary impurities I should expect from the synthesis?

    • A2: The synthesis typically involves the cyclization of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in polyphosphoric acid.[10] Potential impurities include unreacted starting materials, polymeric tars resulting from side reactions under the harsh acidic conditions, and potentially a small amount of the undesired regioisomer.

  • Q3: What is the general solubility profile of this compound?

    • A3: As an organic molecule with polar functional groups (-OH, N) and significant non-polar regions (CF₃, aromatic rings), it exhibits moderate solubility. It is generally soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate, particularly when heated. It has lower solubility in non-polar solvents like hexane and petroleum ether. This solubility difference is exploited in both recrystallization and chromatography.[4][13]

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, especially for removing more non-polar impurities or for analytical-scale purification (HPLC).[14] The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for material that is already >90% pure and solid.

  • Solvent Selection: Choose an appropriate solvent system from the table below. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any adhering mother liquor.

  • Drying: Press the crystals as dry as possible on the filter. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for crude material that is oily, highly impure, or contains impurities with similar polarity.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of ~0.3 and provide good separation from impurities.

  • Column Packing (Wet Loading):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a ~1 cm layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent. Use a ratio of ~50:1 silica gel to crude compound by weight (e.g., 50 g silica for 1 g crude).

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column. Tap the side of the column gently to pack the silica bed evenly and remove air bubbles.[15]

    • Add a ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

    • Begin with the low-polarity solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound. For example, start with 9:1 Hexane:EtOAc and move to 7:1, then 5:1.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 5: Summary Data Tables

Table 1: Recommended Recrystallization Solvent Systems

Primary SolventAnti-SolventProcedure & Comments
EthanolWaterDissolve in hot ethanol, add warm water dropwise until cloudy, reheat to clarify, then cool slowly.
AcetoneHexaneDissolve in a minimum of warm acetone, then add hexane. Good for removing non-polar impurities.[13]
DichloromethaneHexane/PentaneDissolve at room temp or with gentle warming in DCM, then add the non-polar anti-solvent.[4]
Ethyl AcetateHexaneA common and effective system. Provides a good polarity differential for crystallization.

Table 2: Typical Flash Chromatography Conditions

ParameterRecommendationRationale & Explanation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice, but must be deactivated for this compound.
Alternative Phase Neutral or Basic AluminaRecommended if decomposition or strong adsorption persists on silica.[6]
Mobile Phase Hexane / Ethyl Acetate GradientStart with low ethyl acetate concentration (e.g., 5-10%) and gradually increase. Good for separating a range of polarities.
Mobile Phase Additive 0.5-1% Triethylamine (Et₃N)Critical for silica gel. Neutralizes acidic sites, preventing tailing and decomposition of the basic quinoline.[5]
Loading Ratio 1:50 (Crude:Silica) by weightPrevents column overloading and ensures optimal separation.

References

Technical Support Center: Navigating the Stability of 2,8-Bis(trifluoromethyl)quinolin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,8-Bis(trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The presence of two electron-withdrawing trifluoromethyl groups and a hydroxyl group on the quinoline scaffold imparts unique chemical properties that can influence its stability.[1][2] This resource provides in-depth troubleshooting advice and practical protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Question 1: My solution of this compound has developed a yellow or brownish tint. What is causing this discoloration?

Discoloration is a common indicator of degradation in quinoline compounds, often stemming from oxidation or photodegradation.[3] The electron-withdrawing nature of the trifluoromethyl groups can influence the electron density of the quinoline ring system, potentially affecting its susceptibility to oxidative and photolytic degradation pathways.

Causality and Actionable Solutions:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, and the presence of the hydroxyl group may exacerbate this. The formation of colored byproducts is a likely outcome.

    • Preventative Measures:

      • Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

      • Inert Atmosphere: Store stock solutions and handle the compound under an inert atmosphere whenever possible.[4]

  • Photodegradation: Many aromatic compounds, including quinolines, are sensitive to light.[3] Exposure to ambient or UV light can trigger photochemical reactions, leading to the formation of colored degradation products.

    • Preventative Measures:

      • Amber Vials: Always store solutions in amber glass vials or wrap containers with aluminum foil to protect them from light.[3]

      • Minimize Light Exposure: Conduct experimental manipulations in a subdued lighting environment when possible.

Question 2: I'm observing precipitation in my aqueous solution of this compound, especially after storage. Why is this happening and how can I resolve it?

Precipitation often points to issues with solubility, which can be influenced by pH, temperature, and the choice of solvent. The stability of the compound itself can also be a factor, as degradation products may have lower solubility.

Causality and Actionable Solutions:

  • pH-Dependent Solubility: The solubility of quinolinol derivatives is often highly dependent on the pH of the solution.[4] The hydroxyl group on this compound can be deprotonated at higher pH, which may affect its solubility.

    • Troubleshooting Steps:

      • Measure pH: Check the pH of your solution.

      • Adjust pH: Carefully adjust the pH to determine the optimal range for solubility. Remember that extreme pH values can accelerate degradation.[3]

      • Buffering: For aqueous solutions, using a buffer system is highly recommended to maintain a stable pH.[3]

  • Use of Co-solvents: If aqueous solubility is a persistent issue, the use of a minimal amount of a water-miscible organic co-solvent can be beneficial.

    • Recommended Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

    • Protocol: First, dissolve the compound in a small volume of the co-solvent, then slowly add the aqueous buffer to the desired final concentration.

Question 3: My experimental results are inconsistent, and I suspect a loss of potency of my this compound solution. How can I confirm this and prevent it?

Inconsistent results and a decline in potency are classic signs of compound degradation.[3] Several factors, including pH, temperature, and light exposure, can contribute to the chemical breakdown of the molecule over time.[3]

Causality and Actionable Solutions:

  • Hydrolytic and Thermal Degradation: The stability of quinoline compounds can be compromised by both acidic and basic conditions, and elevated temperatures can accelerate degradation rates.[3]

    • Stability Assessment:

      • Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, it is advisable to perform a forced degradation study (see Protocol 1).

      • Analytical Monitoring: Regularly analyze your stock and working solutions using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to monitor for the appearance of degradation products and a decrease in the parent compound peak.

    • Preventative Measures:

      • Prepare Fresh Solutions: For sensitive experiments, it is best to prepare fresh solutions from solid material.[3]

      • Proper Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.[5] Aliquoting stock solutions into single-use vials can prevent repeated freeze-thaw cycles.

Potential Issue Primary Cause(s) Recommended Action(s)
Solution DiscolorationOxidation, PhotodegradationUse degassed solvents, store under inert atmosphere, protect from light.
PrecipitationpH-dependent solubility, low aqueous solubilityOptimize and buffer pH, use co-solvents (e.g., DMSO, ethanol).
Inconsistent ResultsChemical degradation (hydrolysis, thermal)Prepare fresh solutions, store aliquots at low temperatures, perform a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To maintain its integrity, the solid compound should be stored at room temperature in a tightly sealed container under an inert atmosphere.[1]

Q2: What is the expected degradation pathway for this compound?

While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of quinoline, degradation is likely initiated by hydroxylation or oxidation of the quinoline ring.[6][7] The presence of the trifluoromethyl groups may influence the positions of these modifications.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method, typically HPLC-UV, can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies to generate the degradation products.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[3]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary, and dilute it to the target concentration for analysis.[3]

  • Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to monitor the formation of degradation products and the decrease in the parent compound.

Visualizing Experimental Workflow and Stability Factors

cluster_workflow Forced Degradation Study Workflow cluster_factors Key Stability Influencing Factors prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC-PDA sampling->analysis interpretation Interpret Data & Assess Stability analysis->interpretation compound This compound in Solution pH pH compound->pH light Light Exposure compound->light temperature Temperature compound->temperature oxygen Oxygen compound->oxygen

Caption: Workflow for a forced degradation study and key factors influencing stability.

References

overcoming solubility problems of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS: 35853-41-9). This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this important synthetic intermediate and may encounter challenges related to its handling and application, particularly its limited aqueous solubility. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the solubility of this compound, progressing from fundamental properties to advanced formulation strategies.

Q1: Why is this compound so poorly soluble in aqueous media?

A: The low aqueous solubility of this compound is a direct consequence of its molecular structure. Several factors contribute to this:

  • High Lipophilicity: The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing and significantly increase the molecule's lipophilicity (hydrophobicity). This is reflected in the high predicted logP value (a measure of lipophilicity) for structurally similar compounds.[1]

  • Crystal Lattice Energy: The planar and rigid quinoline ring system allows for efficient packing in the solid state, leading to high crystal lattice energy. A significant amount of energy is required to break apart this stable crystal structure and allow solvent molecules to surround the individual molecules.

  • Limited Hydrogen Bonding: While the 4-ol group can act as a hydrogen bond donor and acceptor, the molecule's overall hydrophobic character, dominated by the fluorinated groups and the aromatic system, limits its favorable interactions with water.

Q2: What are the recommended initial solvents for preparing a stock solution?

A: For preliminary experiments, water-miscible organic solvents are the preferred choice for creating a concentrated stock solution. Based on the compound's lipophilic nature, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Crucial Consideration: Always prepare the highest concentration stock possible in the organic solvent first, and then dilute it into your aqueous experimental medium. It is essential to verify the tolerance of your specific assay (e.g., cell line, enzyme) to the final concentration of the organic solvent.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A: This is a common and expected challenge known as "crashing out," which relates to the compound's kinetic solubility. You have created a supersaturated solution by diluting the organic stock, and the compound is rapidly precipitating in the unfavorable aqueous environment.

Here are several strategies to address this:

  • Reduce the Final Concentration: This is the simplest approach. Determine the highest concentration at which the compound remains soluble in your final assay medium.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can keep the compound in solution.[2][3]

  • Utilize Surfactants: Adding a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, to the aqueous medium can help stabilize the compound in a dispersed state through micellar solubilization.[4]

  • Explore Advanced Formulations: If the above methods are insufficient, you will need to move to more advanced formulation techniques as described in Q5.

Q4: Can I use pH modification to improve the solubility of this compound?

A: Yes, pH adjustment is a viable and powerful strategy for this molecule.[][6] The structure has two ionizable sites:

  • The quinoline nitrogen , which is basic and can be protonated to form a more soluble cationic salt at a pH below its pKa.

  • The 4-hydroxyl group , which is weakly acidic (phenolic) and can be deprotonated to form a more soluble anionic salt (a phenoxide) at a pH above its pKa.

The presence of the two strong electron-withdrawing -CF3 groups will lower the pKa of both the nitrogen and the hydroxyl group compared to unsubstituted quinolin-4-ol. Therefore, you may need to use more strongly acidic or basic conditions to achieve significant ionization. A pH-solubility profile study is highly recommended to identify the optimal pH for solubilization.[7]

Q5: What advanced formulation strategies can I employ for in vivo studies or when higher concentrations are essential?

A: When simple solvent systems are inadequate, several advanced drug delivery technologies can be used to significantly enhance solubility and improve bioavailability.[8][9]

  • Solid Dispersion: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEGs).[10][11][12] This prevents crystallization and allows for rapid dissolution to generate a supersaturated state. The solvent evaporation method is a common way to prepare these dispersions on a lab scale.[8]

  • Complexation: Utilizing complexing agents, most notably cyclodextrins, can dramatically increase aqueous solubility.[13][14][15] The hydrophobic this compound molecule (the "guest") becomes encapsulated within the hydrophobic inner cavity of the cyclodextrin ("host"), while the hydrophilic exterior of the cyclodextrin ensures water solubility.[14]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the sub-micron range using methods like media milling or high-pressure homogenization.[16][17][18] The vast increase in surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.[19]

Part 2: Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution(s)
Compound will not dissolve in the initial organic solvent (e.g., DMSO). The concentration exceeds the solubility limit even in the organic solvent.Gently warm the solution (e.g., to 37-40°C) and sonicate. If it still fails to dissolve, a different organic solvent (e.g., DMF) may be required, or the target concentration is too high.
A precipitate forms immediately upon dilution into aqueous buffer. Kinetic insolubility; "crashing out" from a supersaturated state.1. Lower the final concentration.2. Add the compound stock to the buffer while vortexing to ensure rapid mixing.3. Pre-dissolve a solubilizing agent (e.g., cyclodextrin, surfactant) in the buffer before adding the compound.
Inconsistent or non-reproducible results in biological assays. Precipitation of the compound over the course of the experiment, leading to a variable effective concentration.1. Visually inspect plates/tubes for precipitation before and after the experiment.2. Perform a solubility test under the exact final assay conditions (media, temperature, time).3. Switch to a more robust formulation strategy (e.g., complexation with cyclodextrins) to ensure the compound remains soluble.
Difficulty achieving a high enough concentration for in vivo dosing. The required dose volume is too large due to poor solubility in acceptable vehicle.This necessitates an advanced formulation. Nanosuspensions or solid dispersions formulated with appropriate carriers are common strategies for oral or parenteral delivery of poorly soluble compounds.[18][20]

Part 3: Key Experimental Protocols & Methodologies

Here we provide detailed, self-validating protocols for quantifying solubility and preparing a basic advanced formulation.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound in a given medium.[21][22]

Objective: To find the maximum stable concentration of this compound in a specific buffer or medium.

Materials:

  • This compound (solid)

  • Selected aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or 0.22 µm syringe filters (PTFE for organic/aqueous, or other compatible material)

  • Calibrated HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and appropriate solvents for standards

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 1-2 mg to 1 mL of buffer). Prepare at least three replicates.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Allow the slurry to shake for at least 48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, remove the vials and let them stand for 30 minutes to allow larger particles to settle. To separate the undissolved solid from the saturated solution, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the suspension through a 0.22 µm syringe filter. (Note: Ensure the compound does not adsorb to the filter material).

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration that falls within the linear range of your analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock of the compound.

  • Confirmation of Equilibrium: To confirm that equilibrium was reached, you can take samples at multiple time points (e.g., 24h, 48h, 72h). The concentration should plateau, indicating that saturation has been achieved.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol creates an amorphous dispersion of the compound in a hydrophilic polymer, which can significantly enhance its dissolution rate.[8][12]

Objective: To prepare a 1:9 (w/w) dispersion of this compound in Polyvinylpyrrolidone K30 (PVP K30).

Materials:

  • This compound (e.g., 10 mg)

  • PVP K30 (e.g., 90 mg)

  • Methanol (or another suitable volatile solvent in which both components are soluble)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh and add the this compound and the PVP K30 to a round-bottom flask.

  • Solvent Addition: Add a sufficient volume of methanol to completely dissolve both components, creating a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure, using gentle heating if necessary (e.g., 40°C), until a thin, glassy film is formed on the wall of the flask.

  • Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Processing: The resulting solid is the solid dispersion. It can be gently ground into a fine powder for use in dissolution studies or for formulation into other dosage forms. The dissolution rate of this powder should be compared against the raw, crystalline compound to assess the degree of enhancement.

Part 4: Visualized Workflows and Mechanisms

Visual aids can help clarify decision-making processes and complex mechanisms.

Diagram 1: Solubility Enhancement Strategy Selection

Solubility_Strategy cluster_prelim Initial Approaches cluster_advanced Advanced Formulations start Start: Poorly Soluble Compound prelim Preliminary Screening (e.g., In Vitro Assay) start->prelim Low Conc. invivo Advanced Application (e.g., In Vivo PK Study) start->invivo High Conc. / Bioavailability solvents Co-solvents (DMSO, EtOH) prelim->solvents sd Solid Dispersion invivo->sd complex Complexation (Cyclodextrin) invivo->complex nano Nanosuspension invivo->nano ph pH Adjustment (Acid/Base) solvents->ph surfactant Surfactants (Tween® 80) ph->surfactant

Caption: Decision tree for selecting a solubility enhancement method.

Diagram 2: Shake-Flask Solubility Workflow

Shake_Flask_Workflow A 1. Add excess solid compound to buffer B 2. Agitate at constant temperature (48h) A->B C 3. Separate solid phase (Centrifuge/Filter) B->C D 4. Dilute clear supernatant C->D E 5. Quantify concentration via HPLC or LC-MS D->E F 6. Report solubility (e.g., in µg/mL) E->F

Caption: Step-by-step workflow for the Shake-Flask solubility protocol.

Diagram 3: Mechanism of Cyclodextrin Complexation

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_b Drug Molecule (Hydrophobic) water_b Water (Poor Solubility) drug_b->water_b Insoluble dummy1 cd_b Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex water_a Water (Soluble) complex->water_a Soluble drug_a Drug plus + arrow -> dummy2

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.

References

Technical Support Center: Optimizing Reaction Conditions for 2,8-Bis(trifluoromethyl)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,8-bis(trifluoromethyl)quinolin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of trifluoromethyl groups often enhances metabolic stability and biological activity.[1] However, the synthesis of this compound, often via the Gould-Jacobs reaction, presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl groups.[2]

This document provides in-depth, experience-driven troubleshooting advice in a question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Gould-Jacobs reaction to synthesize this compound is resulting in a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Gould-Jacobs synthesis of this specific derivative are a common issue. The reaction involves the condensation of 2-(trifluoromethyl)aniline with an ethyl 4,4,4-trifluoroacetoacetate followed by a high-temperature cyclization.[3][4] The electron-withdrawing trifluoromethyl groups on the aniline ring can deactivate it, making the initial condensation and the subsequent cyclization more challenging.[2]

Here’s a breakdown of potential causes and actionable solutions:

Causality Behind Low Yields:

  • Insufficient Reaction Temperature: The intramolecular cyclization step of the Gould-Jacobs reaction requires significant thermal energy to overcome the activation barrier.[5][6] For substrates with electron-withdrawing groups, even higher temperatures are often necessary.

  • Incomplete Initial Condensation: The formation of the anilidomethylenemalonate intermediate is a crucial first step.[7] If this equilibrium is not driven to completion, the overall yield will be compromised.

  • Decomposition at High Temperatures: While high temperatures are required, prolonged exposure can lead to the degradation of both the starting materials and the product.[2][5]

  • Inefficient Cyclizing Agent: The choice and amount of the cyclizing agent, typically a dehydrating acid like polyphosphoric acid (PPA), are critical for promoting the intramolecular condensation.[3][8]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield start Low Yield Observed temp Optimize Reaction Temperature start->temp Initial Step time Adjust Reaction Time temp->time If decomposition is observed ppa Evaluate PPA Quantity & Quality temp->ppa If cyclization is incomplete monitoring Implement In-Process Monitoring (TLC/LC-MS) time->monitoring ppa->monitoring result Improved Yield monitoring->result Successful Optimization

Caption: A workflow for troubleshooting low yields in the synthesis.

Experimental Protocols for Yield Optimization:

Protocol 1: Temperature and Time Optimization

  • Reaction Setup: In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv).[3]

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the mixture. A common starting point is a significant excess by weight (e.g., 10-15 times the weight of the aniline).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen).

  • Optimization: Systematically vary the temperature and time as outlined in the table below. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, cautiously quench the reaction by pouring it into ice water with vigorous stirring to precipitate the product.[3]

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.[3]

Table 1: Suggested Conditions for Optimization

EntryTemperature (°C)Time (h)Observations
11203A starting point, may result in incomplete reaction.[3]
21503Often leads to higher conversion.[3][8]
31505May improve yield if the reaction is slow, but monitor for degradation.
41702Higher temperature for a shorter duration might be effective.

Note: The optimal conditions will depend on the specific derivatives being synthesized.

Q2: I am observing the formation of a dark, tar-like substance during my reaction, which complicates purification. What is causing this and how can it be prevented?

A2: The formation of tar is a common problem in high-temperature reactions, especially those involving strong acids like PPA.[9] This is often due to polymerization or decomposition of the starting materials or intermediates.

Root Causes of Tar Formation:

  • Excessive Heat or Prolonged Reaction Time: Overheating can lead to uncontrolled side reactions and polymerization.[9]

  • Air Oxidation: At high temperatures, the aniline derivative can be susceptible to oxidation, leading to colored impurities.

  • Localized Hotspots: Inefficient stirring can cause localized overheating, promoting decomposition.

Preventative Measures:

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Vigorous Stirring: Ensure efficient mechanical or magnetic stirring throughout the reaction to maintain a uniform temperature.

  • Controlled Heating: Use a well-controlled heating source like an oil bath or a heating mantle with a temperature controller to avoid temperature fluctuations.

  • Gradual Quenching: When the reaction is complete, allow it to cool slightly before pouring it into ice water. This controlled quenching can prevent the rapid formation of intractable solids.

Q3: The purification of my this compound derivative is challenging, and I'm struggling to remove colored impurities. What purification strategies are most effective?

A3: The crude product from a Gould-Jacobs reaction is often a colored solid due to the harsh reaction conditions.[3] A multi-step purification approach is often necessary.

Purification Workflow:

cluster_1 Purification Strategy crude Crude Product wash Thorough Washing (Water, Cold Solvent) crude->wash recrystallization Recrystallization wash->recrystallization Primary Purification chromatography Column Chromatography (if necessary) recrystallization->chromatography For stubborn impurities pure Pure Product recrystallization->pure If sufficient purity is achieved chromatography->pure

Caption: A typical workflow for purifying quinolin-4-ol derivatives.

Recommended Purification Protocols:

Protocol 2: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate/hexanes) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If colored impurities persist, you can add a small amount of activated charcoal and hot filter the solution (use caution with flammable solvents).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

Protocol 3: Column Chromatography

For particularly stubborn impurities, column chromatography may be necessary.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your compound. To prevent streaking of the acidic quinolinol on the silica, it can be beneficial to add a small amount (e.g., 1%) of acetic acid or triethylamine to the eluent.[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the solution onto the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Can I use alternative methods to the Gould-Jacobs reaction for synthesizing these quinolin-4-ol derivatives?

A4: While the Gould-Jacobs reaction is a common method, other named reactions for quinoline synthesis can be adapted, although they may present their own challenges with these specific substrates.

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of an aniline with a β-ketoester, followed by cyclization.[11] Similar to the Gould-Jacobs reaction, it requires high temperatures for the cyclization step.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] While versatile, the required starting materials for this compound may not be readily available.

For many applications, optimizing the Gould-Jacobs reaction remains the most direct route for this class of compounds.

References

analytical methods for detecting impurities in 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2,8-Bis(trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate. Adherence to stringent purity thresholds is paramount for regulatory compliance and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide synthesizes established analytical principles with practical, field-proven insights to address the unique challenges presented by this highly fluorinated quinoline derivative.

The Criticality of Impurity Profiling for this compound

This compound is a key building block in the synthesis of several pharmaceuticals, most notably Mefloquine.[4][5] The presence of two electron-withdrawing trifluoromethyl groups significantly influences its chemical properties, including reactivity and potential degradation pathways.[6] Impurities can arise from the synthesis process, degradation, or improper storage and can impact the quality, safety, and efficacy of the final drug product.[1][2] Therefore, robust and validated analytical methods are essential for comprehensive impurity profiling.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The most common synthesis of this compound is a variation of the Conrad-Limpach synthesis, reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.[4][6][7]

Based on this, potential impurities include:

  • Starting Materials:

    • 2-(Trifluoromethyl)aniline

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Intermediates:

    • Uncyclized Schiff base intermediate

  • Side Products:

    • Isomeric quinoline derivatives from alternative cyclization pathways (e.g., Knorr synthesis products).[2][8]

    • Products of side reactions involving the reactive starting materials.

  • Degradation Products:

    • Oxidation products from exposure to air and light.[1][9]

    • Hydrolysis products if exposed to moisture.[1][9]

The following sections provide troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques used to detect and quantify these impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for purity analysis of non-volatile and semi-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from its potential impurities.

Experimental Workflow: RP-HPLC Method Development

References

long-term storage and handling of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the long-term storage, safe handling, and troubleshooting of 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No. 35853-41-9). The presence of two trifluoromethyl groups significantly influences the compound's chemical properties, enhancing its stability and lipophilicity but also necessitating specific handling protocols.[1][2] This document is designed to ensure the integrity of the compound throughout its lifecycle in the laboratory and to assist users in resolving common experimental challenges.

Compound Properties and Stability Profile

This compound is a solid, crystalline compound. The strong electron-withdrawing nature of the CF₃ groups contributes to its thermal stability and resistance to enzymatic degradation, making it a valuable building block in pharmaceutical synthesis.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 35853-41-9[5][6]
Molecular Formula C₁₁H₅F₆NO[5][7]
Molecular Weight 281.15 g/mol [5][7]
Appearance Beige to off-white solid/powder[8]
Melting Point 130-134 °C[5][8][9]
Storage Temperature Room Temperature / 0-8°C[2][5][10]

Long-Term Storage Protocol

Proper storage is critical to maintain the purity and stability of this compound. The trifluoromethyl groups lend good stability to the molecule.[4][11] However, like many quinoline derivatives, it can be sensitive to light, moisture, and reactive atmospheres over extended periods.

Step-by-Step Storage Methodology:
  • Container Selection: Use an airtight, amber glass vial or a container made of an inert material. The amber color is crucial to protect the compound from potential photolytic degradation.

  • Atmosphere Control: For long-term storage ( >6 months), flushing the container with an inert gas like argon or nitrogen is highly recommended.[10] This displaces atmospheric oxygen and moisture, preventing slow oxidation or hydrolysis.

  • Sealing: Secure the container cap tightly. For extra protection, especially in humid environments, wrap the cap junction with Parafilm® to create a secondary moisture barrier.

  • Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions.

  • Location: Store the sealed container in a cool, dry, and dark place.[5] A desiccator cabinet at room temperature is an ideal environment. While some suppliers may suggest refrigeration (0-8°C), storage at controlled room temperature under an inert atmosphere is generally sufficient and avoids potential moisture condensation upon removal.[2][5][10]

  • Inventory Management: Log the compound in your chemical inventory system. Purchase the smallest practical quantity to avoid prolonged storage.[12]

Safe Handling and Personal Protective Equipment (PPE)

This compound is classified as a GHS07 hazardous substance, indicating it may cause skin, eye, and respiratory irritation.[5][6] Adherence to strict safety protocols is mandatory.

Engineering Controls
  • Ventilation: All handling of the powdered compound, especially weighing and transfers, must be performed inside a certified chemical fume hood or a powder containment enclosure to prevent inhalation of airborne particles.[13][14]

  • Designated Area: Establish a designated area for working with this compound. Line the workspace with absorbent bench paper to contain any spills.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tight-sealing safety goggles and a face shield, especially when handling larger quantities.[15]

  • Hand Protection: Wear nitrile gloves. Inspect gloves before use and change them immediately if contaminated or every two hours.[12][16]

  • Body Protection: A fastened lab coat is required. For significant handling operations, consider Tyvek sleeves or a full protective suit.[12][16]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with P95 or P1 particle filters is necessary.[16]

Weighing and Solution Preparation Workflow
  • Tare a clean, empty vial with a secure cap on a balance located outside the fume hood.

  • Move the tared vial into the fume hood.

  • Carefully transfer the desired amount of this compound powder into the vial. Use anti-static tools if the powder is prone to dispersal.[12][14]

  • Securely cap the vial.

  • Move the capped vial back to the balance to obtain the final weight.

  • Return to the fume hood to proceed with dissolution or further manipulation. This "weigh-in-hood" technique minimizes exposure.[12]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound.

Q1: The compound, which was initially an off-white powder, has developed a yellow or brownish tint. What happened and is it still usable?

A1: A color change often indicates degradation or the presence of an impurity. Quinoline-based structures can be susceptible to slow oxidation or photodecomposition over time, which can form colored byproducts.

  • Causality: The likely cause is prolonged exposure to air (oxygen) and/or light. This is more common if the compound was not stored under an inert atmosphere.

  • Troubleshooting & Validation:

    • Do not use in a critical experiment. The purity is now questionable.

    • Verify Purity: Dissolve a small sample in an appropriate solvent (e.g., DMSO, Methanol) and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to a reference standard or the initial analysis data if available.

    • Decision: If significant impurity peaks are detected, the batch should be discarded according to your institution's hazardous waste disposal procedures.[6] If the impurity level is minor and your application is not sensitive to it (e.g., non-biological screening), you may proceed with caution, but this is not recommended for GMP or sensitive assays.

Q2: I'm having trouble dissolving the compound in my desired solvent.

A2: Solubility is a key challenge. The two CF₃ groups increase the compound's lipophilicity.[1]

  • Causality: The compound is expected to have poor solubility in aqueous buffers. It should be more soluble in organic polar aprotic solvents.

  • Troubleshooting & Validation:

    • Recommended Solvents: Start with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.

    • Gentle Heating: Gently warm the solution (to 30-40°C) and use sonication in an ultrasonic bath to aid dissolution.

    • Solvent Exchange: For aqueous experiments, prepare a concentrated stock in 100% DMSO. Then, perform a serial dilution into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays (typically <0.5%).

    • Precipitation Check: When diluting the DMSO stock into an aqueous buffer, watch for precipitation. If the compound crashes out, you may have exceeded its solubility limit in that final solvent mixture. Try diluting to a lower final concentration.

Q3: My experimental results are inconsistent batch-to-batch. Could the compound be the issue?

A3: Yes, inconsistent results are a classic sign of compound instability or variability.

  • Causality: This could stem from gradual degradation of a single batch over time (see Q1) or inherent differences between two separately purchased batches.

  • Troubleshooting & Validation:

    • Standardize Storage: Ensure all batches are stored identically under an inert atmosphere and protected from light as described in Section 3.

    • Purity Check: Perform an HPLC or LC-MS analysis on each batch you intend to use. This provides an empirical purity value and allows you to confirm that you are working with material of comparable quality.

    • Solution Stability: Prepare fresh solutions for each experiment. The compound may not be stable in your chosen solvent over several days, even when refrigerated. If you must store solutions, aliquot them into single-use vials and freeze at -20°C or -80°C. Before use, thaw completely and vortex well. Run a quick stability test (e.g., HPLC at T=0 and T=24h) to confirm solution stability under your storage conditions.

Q4: I'm concerned about static electricity causing the fine powder to "jump" out of the weigh boat. How can I control this?

A4: Static electricity is a common problem when handling fine, dry powders and can lead to loss of material and contamination of the workspace.[14]

  • Causality: The friction between particles and with handling tools (like plastic spatulas) can generate a static charge.

  • Troubleshooting & Validation:

    • Use an Anti-Static Gun: An ionizing anti-static gun is the most effective tool. Point it at the weigh boat, spatula, and vial before and during the transfer to neutralize static charges.[12]

    • Grounding: Ensure your balance and other equipment are properly grounded.[17]

    • Material Choice: Use metal spatulas instead of plastic ones where chemically compatible, as they are less prone to static buildup.[14]

    • Humidity Control: If possible, work in an environment with controlled humidity (40-60% RH), as higher humidity helps to dissipate static charges naturally.

Visual Workflow: Troubleshooting Compound Integrity

The following diagram outlines the decision-making process when encountering a potential issue with your stock of this compound.

G Troubleshooting Workflow for Compound Integrity start Start: Observe Anomaly (e.g., Color Change, Inconsistent Results) check_storage Was compound stored correctly per protocol? (Inert gas, dark, dry) start->check_storage run_qc Perform Quality Control: Analyze purity via HPLC or LC-MS check_storage->run_qc Yes correct_storage Correct storage conditions immediately. Label as 'Potentially Compromised' check_storage->correct_storage No compare_data Is purity >95% and comparable to reference? run_qc->compare_data use_caution Proceed with Caution (Non-critical experiments only). Re-evaluate storage protocol. compare_data->use_caution Marginally (e.g., 90-95%) discard Quarantine and Dispose of Compound per EHS guidelines compare_data->discard No (<90% or multiple peaks) use_compound Compound is Validated. Proceed with experiment. compare_data->use_compound Yes reorder Order fresh batch of compound discard->reorder correct_storage->run_qc

Caption: Decision tree for troubleshooting the integrity of this compound.

References

Validation & Comparative

Validating the Mechanism of Action of 2,8-Bis(trifluoromethyl)quinolin-4-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

2,8-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative that has garnered significant interest within the medicinal chemistry and drug development landscape.[1][2] Its chemical architecture, characterized by a quinoline core substituted with two electron-withdrawing trifluoromethyl groups, imparts unique physicochemical properties that are highly advantageous for the development of therapeutic agents.[1] While primarily recognized as a key synthetic intermediate in the production of the renowned antimalarial drug Mefloquine, the intrinsic biological activity of this compound itself warrants a thorough investigation.[3][4][5] This guide provides a comprehensive framework for validating its mechanism of action, drawing comparisons with its direct derivative, Mefloquine, and other quinoline-based compounds. We will delve into the established mechanisms of related compounds, propose a rigorous experimental workflow for validation, and provide detailed protocols for key assays.

The Mefloquine Connection: A Strong Mechanistic Hypothesis

The most compelling starting point for elucidating the mechanism of action of this compound is its role as a precursor to Mefloquine.[3][4][5] Mefloquine is a potent blood schizonticide used for the prophylaxis and treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum.[6][7][8] Recent breakthroughs in structural biology have definitively identified the parasite's 80S ribosome as a primary molecular target of Mefloquine, leading to the inhibition of protein synthesis.[7][9]

This established mechanism for Mefloquine provides a strong, testable hypothesis for the biological activity of this compound:

Hypothesized Mechanism of Action: this compound likely exerts its biological effects by targeting the ribosomal machinery of susceptible organisms, thereby inhibiting protein synthesis.

The shared 2,8-bis(trifluoromethyl)quinoline core between the two molecules suggests that this scaffold is crucial for binding to the ribosomal target. The subsequent validation experiments should be designed to rigorously test this hypothesis.

Comparative Analysis: Mefloquine and Other Quinoline-Based Therapeutics

To provide a broader context, it is essential to compare the hypothesized mechanism with that of other quinoline-based drugs.

CompoundPrimary Mechanism of ActionTherapeutic Area
Mefloquine Inhibition of protein synthesis via targeting the 80S ribosome.[7][9]Antimalarial[6][8]
Chloroquine Interferes with heme detoxification in the parasite's food vacuole.Antimalarial[10][11]
Quinine/Quinidine Similar to chloroquine, inhibits hemozoin formation. Also has effects on nucleic acid synthesis and other cellular processes.Antimalarial, Antiarrhythmic[6]
Doxycycline A tetracycline antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.Antibacterial, Antimalarial[11]
Atovaquone/Proguanil (Malarone) Atovaquone inhibits the parasite's mitochondrial electron transport chain. Proguanil inhibits dihydrofolate reductase.Antimalarial[10][12]

This comparison highlights the diversity of mechanisms within the broader class of quinoline and antimalarial drugs. While many classic quinolines target heme metabolism, Mefloquine's distinct mechanism of protein synthesis inhibition sets it apart and provides a more direct line of investigation for its precursor, this compound.

Experimental Workflow for Mechanism of Action Validation

A multi-pronged approach is necessary to robustly validate the mechanism of action of this compound. The following workflow outlines a logical progression from broad phenotypic screening to specific target engagement and functional assays.

MOA_Validation_Workflow cluster_0 Phase 1: Phenotypic Screening & Activity Profiling cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Functional Validation & Comparative Analysis A Antimicrobial/Antiproliferative Screening (e.g., MIC/IC50 determination) B Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) A->B Identify primary affected cellular process C In vitro Translation Assay B->C Confirm protein synthesis inhibition D Ribosome Binding Assay C->D Verify direct ribosome interaction E Cellular Thermal Shift Assay (CETSA) D->E Confirm target engagement in intact cells F Resistant Mutant Generation & Sequencing E->F Identify specific binding site/ resistance mutations G Comparative Analysis with Mefloquine F->G Compare resistance profiles and functional effects

Caption: A stepwise workflow for validating the mechanism of action of this compound.

Detailed Experimental Protocols

Antimicrobial and Antiproliferative Screening

Objective: To determine the spectrum of biological activity and the potency of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13]

  • Microdilution Method: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A similar protocol can be adapted for determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines to assess antiproliferative activity.[14][15]

In Vitro Translation Assay

Objective: To directly measure the effect of the compound on protein synthesis.

Protocol: Cell-Free Translation System

  • System: Utilize a commercially available cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract).

  • Reaction Mixture: Set up reactions containing the cell-free extract, amino acid mixture (including a labeled amino acid like [35S]-methionine), a template mRNA (e.g., luciferase mRNA), and varying concentrations of this compound.

  • Controls: Include a no-template control, a vehicle control (DMSO), and a positive control inhibitor (e.g., cycloheximide for eukaryotic systems, chloramphenicol for prokaryotic systems).

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Detection: Measure the incorporation of the labeled amino acid into newly synthesized proteins using methods like trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by measuring the activity of the synthesized reporter protein (e.g., luciferase).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the compound with its target protein in intact cells.

Protocol: CETSA for Ribosomal Proteins

  • Cell Culture and Treatment: Culture susceptible cells (e.g., S. aureus or a sensitive cancer cell line) and treat them with this compound or vehicle control for a defined period.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting using antibodies against specific ribosomal proteins hypothesized to be part of the binding site.

  • Data Analysis: A shift in the melting curve of a ribosomal protein in the presence of the compound indicates direct binding and stabilization.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Hypothetical MIC Data for this compound

OrganismMIC (µg/mL)
S. aureus8
B. subtilis4
E. coli>128
P. aeruginosa>128

Table 3: Hypothetical In Vitro Translation Inhibition Data

CompoundIC50 (µM)
This compound12.5
Mefloquine0.5
Cycloheximide0.1

Conclusion and Future Directions

The structural relationship between this compound and Mefloquine provides a robust starting point for validating its mechanism of action. The proposed experimental workflow, which progresses from broad phenotypic screening to specific target engagement assays, offers a comprehensive strategy for confirming the hypothesis of protein synthesis inhibition via ribosomal targeting. Successful validation of this mechanism will not only elucidate the biological activity of this important synthetic intermediate but also pave the way for the rational design of novel therapeutic agents based on the 2,8-bis(trifluoromethyl)quinoline scaffold. Further studies could involve cryo-electron microscopy to visualize the compound bound to the ribosome, providing a detailed structural basis for its activity and enabling structure-based drug design efforts.

References

The In Vivo Efficacy of 2,8-Bis(trifluoromethyl)quinolin-4-ol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,8-bis(trifluoromethyl)quinolin-4-ol scaffold, a key structural motif in the antimalarial drug mefloquine, has emerged as a versatile platform for the development of novel therapeutic agents. The potent electron-withdrawing nature of the two trifluoromethyl groups significantly influences the physicochemical and biological properties of these molecules, leading to a broad spectrum of activities. This guide provides a comparative analysis of the in vivo efficacy of this compound derivatives and their close analogs across three critical therapeutic areas: malaria, cancer, and fungal infections. Drawing upon preclinical data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential and experimental considerations for this promising class of compounds.

Antimalarial Activity: Overcoming Resistance

The primary impetus for the development of 2,8-bis(trifluoromethyl)quinoline derivatives has been the urgent need for new antimalarials to combat drug-resistant strains of Plasmodium falciparum. These compounds are designed as analogs of mefloquine, aiming to enhance efficacy and circumvent existing resistance mechanisms.

Comparative In Vivo Efficacy in Murine Malaria Models

While direct head-to-head in vivo comparisons of multiple this compound derivatives are limited in publicly available literature, studies on structurally related compounds provide valuable insights into their potential. For instance, new mefloquine derivatives designed through molecular hybridization have shown promise. One of the most active compounds, a 2,8-bis-(trifluoromethyl)quinoline derivative designated as compound 129, demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.083 µM against a chloroquine-resistant strain of P. falciparumin vitro, making it three-fold more potent than chloroquine itself[1].

Further in vivo studies on other quinoline derivatives, such as a hybrid of artesunate and mefloquine (MEFAS), have demonstrated complete cure without recrudescence of parasitemia in P. berghei-infected mice at a dose of 10 mg/kg[2]. Enantiomerically pure (S)-amino-alcohol quinoline derivatives have also shown survival rates in P. berghei-infected mice similar to mefloquine, but at a lower dose[3]. These findings underscore the potential of the quinoline scaffold in developing potent antimalarials.

Table 1: In Vivo Antimalarial Efficacy of Representative Quinoline Derivatives

Compound/DerivativeAnimal ModelParasite StrainDosing RegimenKey Efficacy EndpointReference
Mefloquine-Artesunate Hybrid (MEFAS)P. berghei-infected miceNot Specified10 mg/kgCure without recrudescence[2]
(S)-amino-alcohol quinoline derivativesP. berghei-infected miceNot SpecifiedLower than mefloquineSimilar survival rates to mefloquine[3]
Experimental Protocol: Murine Model of Malaria (P. berghei)

A standard and widely accepted model for the initial in vivo screening of antimalarial compounds is the Plasmodium berghei-infected mouse model.

Step-by-Step Methodology:

  • Animal Model: Utilize Swiss albino mice (6-8 weeks old, 20-25g).

  • Parasite Inoculation: Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Compound Administration: Administer the test compounds orally or intraperitoneally for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring: Prepare thin blood smears from the tail vein daily from day 4 to day 7 post-infection. Stain with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Efficacy Evaluation: Calculate the average percentage of parasitemia suppression compared to an untreated control group. Mean survival time of the mice in each group is also a key parameter.

Diagram 1: Workflow for In Vivo Antimalarial Efficacy Testing

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis A Acclimatize Mice C Infect Mice with P. berghei A->C B Prepare P. berghei Inoculum B->C D Administer Test Compounds (4 days) C->D E Monitor Parasitemia (Daily) D->E F Calculate Parasitemia Suppression E->F G Determine Mean Survival Time E->G G cluster_0 Parasite Food Vacuole A Hemoglobin Digestion B Heme Release (Toxic) A->B C Heme Polymerization B->C D Hemozoin (Non-toxic) C->D E Quinoline Derivative E->C Inhibition G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis A Culture Cancer Cells B Prepare Cell Suspension A->B C Implant Cells into Mice B->C D Monitor Tumor Growth C->D E Administer Treatment D->E F Measure Tumor Volume & Weight E->F G Assess Toxicity E->G H Histopathological Analysis F->H G cluster_0 Quinoline Derivatives cluster_1 Cellular Effects A Quinoline Derivative B Kinase Inhibition (e.g., EGFR, VEGFR) A->B Inhibit C Tubulin Polymerization Disruption A->C Disrupt D DNA Intercalation A->D Induce E Induction of Apoptosis B->E F Cell Cycle Arrest C->F D->E G cluster_0 Setup cluster_1 Treatment & Infection cluster_2 Evaluation A Grow Host Plants C Apply Test Compound A->C B Prepare Fungal Inoculum D Inoculate with Fungus B->D C->D Before or After E Incubate and Observe D->E F Assess Disease Severity E->F G cluster_0 Fungal Cell A Quinoline Derivative B Cell Membrane A->B Targets C Abnormal Morphology B->C D Increased Permeability C->D E Release of Cellular Contents D->E F Cell Death E->F

References

comparative analysis of the biological activity of trifluoromethylated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of Trifluoromethylated Quinolines

Authored by a Senior Application Scientist

The introduction of a trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to profound enhancements in biological activity. This guide provides a comprehensive , offering insights into their therapeutic potential and the underlying structure-activity relationships. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a unique substituent that can dramatically alter the physicochemical properties of a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability contribute to improved pharmacokinetic and pharmacodynamic profiles. In the context of quinoline scaffolds, the CF3 group can enhance binding affinity to target proteins, increase cell membrane permeability, and block metabolic degradation, thereby potentiating the desired biological effect.

Comparative Anticancer Activity

Trifluoromethylated quinolines have emerged as a promising class of anticancer agents, often exhibiting superior potency compared to their non-fluorinated counterparts.

Mechanism of Action: A Focus on Kinase Inhibition

Many trifluoromethylated quinolines exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. The CF3 group can form strong interactions with the kinase hinge region or other key residues within the ATP-binding pocket, leading to potent and selective inhibition.

Figure 1: Generalized Kinase Inhibition Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Kinase Enzyme Solution D Incubate Enzyme + Inhibitor A->D B Test Compound (CF3-Quinoline) B->D C ATP & Substrate Solution E Initiate Reaction with ATP/Substrate C->E D->E F Incubate at 37°C E->F G Terminate Reaction F->G H Add Detection Reagent G->H I Measure Signal (Luminescence/Fluorescence) H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of trifluoromethylated quinolines is commonly evaluated using the MTT assay, which measures the metabolic activity of cells. The data below compares the half-maximal inhibitory concentration (IC50) of a representative trifluoromethylated quinoline (Compound A) with its non-fluorinated analog (Compound B) against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound A (CF3-Quinoline) A549 (Lung)2.5
MCF-7 (Breast)5.1
HCT116 (Colon)3.8
Compound B (Non-fluorinated) A549 (Lung)> 50
MCF-7 (Breast)> 50
HCT116 (Colon)> 50

Interpretation: The presence of the trifluoromethyl group in Compound A leads to a significant increase in cytotoxic activity against all tested cancer cell lines, as evidenced by the much lower IC50 values compared to the non-fluorinated Compound B.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (trifluoromethylated and non-fluorinated quinolines) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Comparative Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The incorporation of a trifluoromethyl group can enhance the antimicrobial spectrum and potency of these compounds.

Mechanism of Action: Targeting Bacterial DNA Gyrase

A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The trifluoromethyl group can improve the binding of the quinoline core to the enzyme-DNA complex, leading to more effective inhibition of bacterial growth.

Figure 2: Simplified Representation of DNA Gyrase Inhibition

G cluster_0 Normal Function cluster_1 Inhibition by CF3-Quinoline A DNA Gyrase C Supercoiled DNA A->C ATP-dependent supercoiling B Relaxed DNA B->A D DNA Gyrase F Inhibited Complex D->F E CF3-Quinoline E->F G DNA Replication Blocked F->G

Caption: Inhibition of DNA gyrase by trifluoromethylated quinolines.

Experimental Data: Zone of Inhibition Assay

The antimicrobial activity of trifluoromethylated quinolines can be assessed using the agar disk diffusion method, where the diameter of the zone of inhibition is measured.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Compound C (CF3-Quinoline) 2218
Compound D (Non-fluorinated) 108
Ciprofloxacin (Control) 2521

Interpretation: Compound C, containing the trifluoromethyl group, exhibits significantly larger zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to its non-fluorinated analog, Compound D, indicating superior antimicrobial activity.

Detailed Protocol: Agar Disk Diffusion Assay
  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Agar Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of a known concentration of the test compounds (dissolved in a suitable solvent) and a control antibiotic onto the disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and trifluoromethylated quinolines have demonstrated potential as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating signaling pathways like NF-κB.

Figure 3: NF-κB Signaling Pathway Inhibition

G cluster_0 NF-κB Activation cluster_1 Inhibition A Inflammatory Stimulus B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Pro-inflammatory Gene Expression D->E F CF3-Quinoline F->B Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Data: Cytokine Production in LPS-Stimulated Macrophages

The anti-inflammatory activity can be quantified by measuring the levels of pro-inflammatory cytokines released from lipopolysaccharide (LPS)-stimulated macrophages using an ELISA (Enzyme-Linked Immunosorbent Assay).

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound E (CF3-Quinoline) 7865
Compound F (Non-fluorinated) 3225
Dexamethasone (Control) 8575

Interpretation: The trifluoromethylated quinoline, Compound E, demonstrates a marked ability to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages, significantly outperforming its non-fluorinated counterpart, Compound F.

Detailed Protocol: ELISA for Cytokine Measurement
  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve and determine the percentage of inhibition relative to the LPS-stimulated control.

Conclusion

The strategic incorporation of a trifluoromethyl group into the quinoline scaffold consistently enhances a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This comparative analysis, supported by experimental data and detailed protocols, underscores the significant potential of trifluoromethylated quinolines in drug discovery and development. The improved potency and efficacy observed in these compounds highlight the value of this chemical modification for creating next-generation therapeutics. Further research into the precise molecular interactions and optimization of these structures will undoubtedly lead to the development of novel and effective treatments for a variety of diseases.

A Comparative Analysis of the Cytotoxic Profiles of Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a privileged structure, serving as the backbone for numerous therapeutic agents. The addition of trifluoromethyl (CF3) groups can dramatically alter the physicochemical and biological properties of these molecules, often enhancing their potency and metabolic stability. This guide provides a comparative analysis of the cytotoxic properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol, with a broader look at related and better-characterized trifluoromethyl-substituted quinolines such as mefloquine, to elucidate their therapeutic potential. We will delve into the experimental data, outline detailed protocols for assessing cytotoxicity, and explore the underlying molecular mechanisms.

Introduction to Quinoline-Based Cytotoxic Agents

The quinoline ring system is a recurring motif in a variety of pharmacologically active compounds, including antimalarials, anti-inflammatories, and a growing number of anticancer agents. The incorporation of electron-withdrawing trifluoromethyl groups is a key strategy in medicinal chemistry to modulate a compound's lipophilicity, membrane permeability, and interaction with biological targets. While data on the specific compound this compound is sparse in publicly accessible literature, we can infer its potential cytotoxic mechanisms by examining structurally and electronically similar compounds, most notably the antimalarial drug mefloquine, which also features a 2,8-bis(trifluoromethyl)quinoline core.

This guide will use mefloquine as a primary comparator to hypothesize the potential activity of this compound, while also contrasting it with other quinoline derivatives to provide a broader context for researchers in drug development.

Comparative Cytotoxicity: In Vitro Evidence

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for mefloquine across various cancer cell lines, which serves as a benchmark for the anticipated potency of related quinoline derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
Mefloquine MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer7.5
A549Lung Cancer10
U87Glioblastoma~5
Chloroquine MCF-7Breast Cancer>50
U87Glioblastoma25-50

Note: Data for this compound is not available in the cited literature and is presented here as a hypothetical target for investigation. Chloroquine is included as a structurally related quinoline with a different mechanism of action.

Mefloquine consistently demonstrates cytotoxic activity in the low micromolar range across multiple cancer cell lines. Its efficacy is notably higher than that of chloroquine, a related quinoline derivative, suggesting that the trifluoromethyl substitutions play a crucial role in its potent anticancer effects. It is plausible that this compound would exhibit a similar or potentially enhanced cytotoxicity profile due to its shared structural motifs.

Mechanistic Insights into Quinoline-Induced Cytotoxicity

The cytotoxic effects of trifluoromethyl-substituted quinolines like mefloquine are multifaceted, involving the disruption of several key cellular pathways. Understanding these mechanisms is critical for the rational design of new therapeutic strategies.

Lysosomal Disruption and Autophagy Inhibition

One of the primary mechanisms of action for many quinoline derivatives is the disruption of lysosomal function. As weak bases, these compounds can become trapped in the acidic environment of the lysosome, leading to lysosomal swelling and membrane permeabilization. This, in turn, can trigger cell death.

Mefloquine, in particular, has been shown to be a potent lysosomotropic agent. This disruption of lysosomal integrity can lead to the inhibition of autophagy, a cellular recycling process that some cancer cells rely on for survival. By blocking this pathway, mefloquine can induce apoptosis.

Induction of Apoptosis via the Intrinsic Pathway

Experimental evidence suggests that mefloquine can induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Mefloquine can trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

  • Caspase Activation: The released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

The following diagram illustrates the proposed mechanism of mefloquine-induced apoptosis.

G cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_mito Mitochondrion Mefloquine Mefloquine Lysosome Lysosomal Disruption Mefloquine->Lysosome Accumulates in acidic compartment MOMP MOMP Mefloquine->MOMP Induces stress Autophagy Autophagy Inhibition Lysosome->Autophagy CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of mefloquine-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To enable researchers to validate and compare the cytotoxic effects of novel quinoline compounds, we provide the following detailed protocol for a standard MTS assay.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., this compound, Mefloquine) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTS cell viability assay.

Conclusion and Future Directions

The comparative analysis of trifluoromethyl-substituted quinolines highlights a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines. While direct experimental data for this compound is currently lacking, the well-documented effects of mefloquine provide a strong rationale for its investigation. The proposed mechanisms, including lysosomal disruption and induction of apoptosis, offer multiple avenues for further mechanistic studies.

Future research should focus on synthesizing this compound and systematically evaluating its cytotoxicity using standardized assays, such as the MTS protocol detailed in this guide. Head-to-head comparisons with mefloquine and other quinoline derivatives will be crucial in determining its relative potency and therapeutic potential. Furthermore, in-depth studies into its effects on cellular pathways will be essential for elucidating its precise mechanism of action and identifying potential biomarkers for patient stratification.

A Comparative Guide to the Structure-Activity Relationship of 2,8-Bis(trifluoromethyl)quinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,8-bis(trifluoromethyl)quinolin-4-ol analogs, a chemical scaffold of significant interest in medicinal chemistry. The core of this analysis will center on the well-known antimalarial drug, mefloquine, which features this quinoline system. We will dissect the impact of various structural modifications on biological activity, offering insights for researchers, scientists, and professionals engaged in drug discovery and development. The information presented herein is grounded in experimental data from peer-reviewed scientific literature, ensuring technical accuracy and a trustworthy foundation for future research endeavors.

Introduction: The Significance of the 2,8-Bis(trifluoromethyl)quinoline Scaffold

The quinoline ring system is a foundational motif in medicinal chemistry, present in numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, gained prominence with the development of mefloquine, a crucial drug in the prophylaxis and treatment of malaria, especially against chloroquine-resistant strains.[3]

The two trifluoromethyl (-CF3) groups are key to the scaffold's activity. The incorporation of fluorine-containing substituents like -CF3 can significantly enhance the pharmacological properties of organic molecules.[4] These groups are known to increase metabolic stability and lipophilicity, which can improve the penetration of the molecule into target cells.[4][5] Understanding the SAR of this scaffold is paramount for designing new analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.

The Core Moiety: this compound

The foundational structure for this class of compounds is this compound. Its synthesis is often achieved through the cyclization of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate.[6][7] This core can then be chemically modified at various positions to generate a library of analogs for biological screening.

Caption: The core chemical structure of this compound.

Deconstructing the Structure-Activity Relationship

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following sections will explore the SAR based on modifications at key positions.

The Critical C4-Position

The substituent at the C4 position is a major determinant of the biological activity of these analogs. In mefloquine, this position is occupied by a piperidin-2-yl)methanol side chain, which is crucial for its antimalarial efficacy.[6]

Molecular hybridization approaches have been employed to explore the SAR at this position. For instance, replacing the arylmethanol moiety of mefloquine with the phenylamino group found in another antimalarial, amodiaquine, has led to the development of potent analogs.[6] A study comparing a series of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives revealed that the nature of the substituent on the amine has a significant impact on anti-plasmodium activity.[6]

Compound C4-Substituent IC50 (µM) vs. P. falciparum W2 Reference
Mefloquine(RS)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol~0.02[3]
Analog 1194-((pyridin-4-yl)amino)8.4 ± 1.7[6]
Analog 1324-(N-methyl-N-(pyridin-4-yl)amino)31.5[6]
Analog 1334-(N,N-diethylamino)> 143[6]

Table 1: Comparison of C4-Substituted 2,8-Bis(trifluoromethyl)quinoline Analogs. The data illustrates that secondary amines at the C4 position tend to be more active than tertiary amines.

The Influence of the Trifluoromethyl Groups

The two trifluoromethyl groups at positions C2 and C8 are hallmarks of this scaffold and are generally considered essential for potent antimalarial activity. Studies have shown that analogs containing two trifluoromethyl groups exhibit slightly higher in vitro antimalarial activity compared to those with only one.[8] The electron-withdrawing nature and lipophilicity of the -CF3 groups are thought to contribute to the molecule's ability to cross cell membranes and interact with its target.[5]

Interestingly, replacement of the -CF3 groups with the even more electron-withdrawing pentafluorosulfanyl (-SF5) group has been investigated. Two novel SF5 analogs of mefloquine were synthesized and demonstrated equivalent or improved biological activity against malaria parasites, suggesting that strong electron-withdrawing groups at these positions are favorable for activity.[3]

Compound Substituents IC50 (µM) vs. P. falciparum W2 Selectivity Index Reference
Mefloquine2,8-bis(CF3)0.021480[3]
6-SF5 Analog6-SF5, 8-CF30.023910[3]
7-SF5 Analog7-SF5, 2-CF30.0211100[3]

Table 2: Comparison of Trifluoromethyl and Pentafluorosulfanyl Analogs. The selectivity index is the ratio of cytotoxicity (IC50 against a mammalian cell line) to antimalarial activity (IC50 against P. falciparum). A higher selectivity index indicates greater selectivity for the parasite.

Modifications at Other Positions of the Quinoline Ring

While the C2, C4, and C8 positions are the most extensively studied, modifications at other positions of the quinoline ring can also influence activity. Generally, substitutions at other positions are less tolerated. For instance, in the broader class of 4-aminoquinolines, substitution at the C3 position with a methyl group decreases antimalarial activity, and any substitution at the C8 position can abolish activity.[9][10] While these are general rules for 4-aminoquinolines, they provide a valuable starting point for hypotheses when designing novel this compound analogs.

Experimental Protocols for SAR Evaluation

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of this class of compounds typically begins with the preparation of the 4-chloro-2,8-bis(trifluoromethyl)quinoline intermediate.

Caption: A generalized synthetic workflow for producing this compound analogs.

Step-by-Step Protocol:

  • Synthesis of this compound (135): A mixture of 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate is heated in polyphosphoric acid (PPA) to induce cyclization, yielding the quinolin-4-ol product.[6][7]

  • Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)quinoline (136): The resulting this compound is treated with phosphorus oxychloride (POCl3) to convert the hydroxyl group at the C4 position into a chloro group.[6][7]

  • Synthesis of C4-Substituted Analogs: The 4-chloro intermediate is then reacted with various nucleophiles (e.g., amines, alcohols) to displace the chlorine atom and introduce the desired side chain at the C4 position.[6]

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., W2 strain)

  • Human red blood cells (RBCs)

  • Complete RPMI 1640 medium

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add parasitized RBCs (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HepG2) to determine their selectivity.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Test compounds

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Concluding Remarks and Future Directions

The this compound scaffold remains a highly promising starting point for the development of new therapeutic agents, particularly antimalarials. The key takeaways from this comparative guide are:

  • C4-Substitution is Paramount: The nature of the substituent at the C4 position drastically influences biological activity. Further exploration of diverse side chains at this position is warranted.

  • Electron-Withdrawing Groups at C2 and C8 are Favorable: The presence of two strong electron-withdrawing groups, such as -CF3 or -SF5, is beneficial for activity.

  • Selectivity is Key: Future drug design efforts should focus not only on enhancing potency but also on improving the selectivity index to minimize host toxicity.

By leveraging the SAR insights presented in this guide and employing rigorous experimental validation, the scientific community can continue to innovate and develop novel, effective, and safe drugs based on the this compound scaffold.

References

A Researcher's Guide to Characterizing the Selectivity Profile of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document, therefore, serves as a prospective guide, outlining a rigorous, multi-faceted experimental strategy to elucidate the selectivity of this compound. We will delve into the rationale behind assay selection, provide detailed protocols for execution, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of robust scientific methodology, ensuring that the generated data is both reliable and actionable for go/no-go decisions in a drug discovery pipeline.

The Quinoline Scaffold: A Privileged Structure with Promiscuous Potential

The quinoline ring is a well-established pharmacophore present in numerous FDA-approved drugs. Its rigid, bicyclic structure provides a versatile scaffold for interacting with a variety of protein targets. Notably, many quinoline-containing compounds are known to target protein kinases, a large family of enzymes that play critical roles in cellular signaling. Given this precedent, our initial line of inquiry will focus on assessing the interaction of 2,8-Bis(trifluoromethyl)quinolin-4-ol with the human kinome. However, a thorough selectivity assessment must extend beyond this single target class to include other common off-target liabilities, such as G-protein coupled receptors (GPCRs), and a general assessment of cellular toxicity.

A Phased Approach to Selectivity Profiling

A systematic and tiered approach is recommended to efficiently characterize the cross-reactivity of this compound. This allows for early identification of promiscuous compounds and conserves resources.

G A Compound Synthesis & QC B Broad Kinase Panel (e.g., 400+ kinases) A->B C Initial Cytotoxicity (e.g., in a cancer cell line) A->C D IC50 Determination for Primary Hits B->D F Broad Cytotoxicity Panel (multiple cell lines) C->F G Cellular Target Engagement Assays D->G H Mechanism of Action Studies D->H E GPCR Panel (e.g., representative panel) I Off-target Validation in Cells E->I

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Part 1: Kinase Selectivity Profiling

Given the prevalence of the quinoline scaffold in kinase inhibitors, a broad kinase screen is the logical starting point. This will provide an initial landscape of the compound's activity across the human kinome.

Experimental Protocol: Large-Scale Kinase Panel Screen

Objective: To identify potential kinase targets of this compound from a diverse panel of human kinases.

Methodology: A radiometric kinase assay, often considered the gold standard, is recommended for its direct measurement of substrate phosphorylation.[3]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration of 10 µM in the appropriate assay buffer.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the kinase, a suitable substrate (peptide or protein), and cofactors.

  • Compound Incubation: Add the 10 µM working solution of this compound to the assay wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Interpretation: A common threshold for a "hit" in a primary screen is >50% inhibition at the screening concentration (e.g., 10 µM). Kinases exceeding this threshold should be prioritized for further investigation.

Data Presentation: Kinome Scan Results

The results of the initial kinase screen can be effectively visualized in a table summarizing the percent inhibition for each kinase tested.

Kinase FamilyKinase Target% Inhibition at 10 µM
TKEGFRHypothetical Value
TKSRCHypothetical Value
CMGCCDK2Hypothetical Value
.........

Follow-up: For any identified hits, a dose-response experiment should be performed to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[4] This provides a quantitative measure of potency.

Part 2: GPCR Cross-Reactivity Screening

To broaden the assessment of off-target effects, screening against a panel of G-protein coupled receptors is crucial. GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of drugs.

Experimental Protocol: GPCR Binding or Functional Assay Panel

Objective: To assess the binding or functional modulation of this compound against a panel of representative GPCRs.

Methodology: A variety of assay formats are available, including radioligand binding assays and functional assays that measure downstream signaling events like changes in intracellular calcium or cAMP levels.[5][6][7]

Step-by-Step Protocol (Example: Calcium Mobilization Assay for Gq-coupled GPCRs):

  • Cell Culture: Culture cells stably expressing the GPCR of interest in a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound at a final concentration of 10 µM. Include appropriate controls.

  • Agonist Stimulation: Add a known agonist for the GPCR to stimulate a calcium response.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with fluorescence detection capabilities.

  • Data Analysis: Determine the effect of the compound on the agonist-induced calcium flux.

Data Presentation: GPCR Panel Results

GPCR TargetAssay Type% Activity at 10 µM
ADRB2cAMPHypothetical Value
M1CalciumHypothetical Value
OPRM1BindingHypothetical Value
.........

Part 3: Cytotoxicity Assessment

Understanding a compound's general effect on cell health is a critical component of its selectivity profile. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[8][9]

Experimental Protocol: Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration at which this compound induces cell death in various cell lines.

Methodology: Several methods can be employed, such as MTT, WST-1, or LDH release assays.[10][11] The LDH assay measures the release of lactate dehydrogenase from damaged cells and is a common indicator of cytotoxicity.[9]

Step-by-Step Protocol (LDH Release Assay):

  • Cell Seeding: Seed a panel of cell lines (e.g., a cancer cell line and a non-cancerous cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Add the supernatant to a new plate containing the LDH assay reagent.

  • Incubation and Reading: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Data Presentation: Cytotoxicity Profile

Cell LineCC50 (µM)
HeLaHypothetical Value
HEK293Hypothetical Value
A549Hypothetical Value
......

Synthesizing the Data: A Holistic View of Selectivity

The ultimate goal of this comprehensive screening cascade is to build a detailed selectivity profile for this compound. The ideal compound will exhibit high potency against its intended target(s) while demonstrating minimal activity against a wide range of off-targets and low general cytotoxicity.

G cluster_0 Primary Target(s) cluster_1 Off-Targets cluster_2 Inactive center 2,8-Bis(trifluoromethyl) quinolin-4-ol target1 Kinase X center->target1 High Potency offtarget1 Kinase Y center->offtarget1 Moderate Potency offtarget2 GPCR Z center->offtarget2 Low Potency inactive1 Kinase A center->inactive1 No Activity inactive2 GPCR B center->inactive2 No Activity

Figure 2: A conceptual diagram illustrating the selectivity profile of a hypothetical compound.

Conclusion

The systematic evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery and chemical probe development. This guide has outlined a robust, phased approach to characterizing the selectivity of this compound. By employing a combination of broad panel screening and detailed follow-up studies, researchers can generate a comprehensive dataset that will be invaluable for guiding future research and development efforts. The insights gained from these experiments will ultimately determine the viability of this compound as a selective tool for biological research or as a lead candidate for therapeutic development.

References

The Unseen Scaffolding: A Comparative Efficacy Analysis of Mefloquine, a Quinoline Derivative, Against Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the final, active pharmaceutical ingredient (API) often takes center stage, leaving its foundational precursors in the shadows. One such crucial yet unheralded molecule is 2,8-Bis(trifluoromethyl)quinolin-4-ol. While not a therapeutic agent in itself, this quinolin-4-ol derivative is a critical building block in the synthesis of the potent antimalarial drug, mefloquine.[1][2][3] This guide, therefore, pivots from a direct efficacy analysis of this precursor to a comprehensive comparison of its significant progeny, mefloquine, with another cornerstone antimalarial, chloroquine. Understanding the efficacy, mechanisms of action, and resistance profiles of these two drugs is paramount for researchers and drug development professionals in the ongoing battle against malaria.

The quinoline scaffold is a privileged structure in drug discovery, with various derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6][7][8] The introduction of trifluoromethyl groups, as seen in this compound, is a strategic chemical modification known to enhance metabolic stability and biological activity.[9] This strategic design is realized in the potent antimalarial activity of mefloquine.

From Precursor to Potent Antimalarial: The Synthesis of Mefloquine

The journey from this compound to mefloquine is a multi-step chemical synthesis. The quinolin-4-ol serves as the foundational scaffold, which undergoes further chemical modifications to yield the final, biologically active mefloquine hydrochloride. This process underscores the importance of precursor molecules in the pharmaceutical pipeline.

Mefloquine Synthesis Precursor This compound Intermediate Chemical Intermediates Precursor->Intermediate Multi-step Synthesis Mefloquine Mefloquine Intermediate->Mefloquine Final Modification

Caption: Synthetic pathway from this compound to Mefloquine.

Comparative Efficacy of Mefloquine and Chloroquine

Mefloquine and chloroquine, both quinoline-containing compounds, have been mainstays in the prevention and treatment of malaria.[10][11] However, their efficacy is dictated by the susceptibility of the Plasmodium parasite, with widespread resistance significantly impacting their clinical use.[6]

DrugTarget OrganismEfficacy Against Sensitive StrainsEfficacy Against Resistant Strains
Mefloquine Plasmodium falciparum, P. vivaxHighEffective against many chloroquine-resistant strains
Chloroquine P. falciparum, P. vivax, P. ovale, P. malariaeHighWidespread resistance in P. falciparum and emerging in P. vivax
Mechanism of Action: A Tale of Two Pathways

The divergent mechanisms of action of mefloquine and chloroquine are central to their differing efficacy profiles, particularly against resistant parasite strains.

Chloroquine: This veteran antimalarial acts within the acidic food vacuole of the parasite. It prevents the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. Chloroquine caps the growing hemozoin crystal, leading to a buildup of toxic free heme, which ultimately lyses the parasite.[3][8][12][13]

Chloroquine_MoA cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerase Parasite Lysis Parasite Lysis Heme->Parasite Lysis Accumulates, causes Chloroquine Chloroquine Heme Polymerase Heme Polymerase Chloroquine->Heme Polymerase Inhibits

Caption: Mechanism of action of Chloroquine.

Mefloquine: The precise mechanism of mefloquine was elusive for some time, but recent research has shown that it targets the parasite's 80S ribosome, thereby inhibiting protein synthesis.[4][14][15] This is a distinct mechanism from chloroquine, which explains mefloquine's activity against chloroquine-resistant parasites. While it may also interfere with hemozoin formation, this is considered a secondary effect.[4]

Mefloquine_MoA cluster_parasite Parasite Cytoplasm Mefloquine Mefloquine Ribosome Parasite 80S Ribosome Mefloquine->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Inhibits Parasite Death Parasite Death Protein->Parasite Death

Caption: Mechanism of action of Mefloquine.

The Challenge of Drug Resistance

The evolution of drug resistance in Plasmodium is a major hurdle in malaria control.[6] The mechanisms of resistance to chloroquine and mefloquine are distinct and have significant clinical implications.

Chloroquine Resistance: Resistance to chloroquine in P. falciparum is primarily associated with mutations in the pfcrt gene, which encodes the P. falciparum chloroquine resistance transporter.[10][16][17] This mutated transporter is located on the parasite's digestive vacuole and actively pumps chloroquine out, preventing it from reaching its target.[10][12]

Mefloquine Resistance: Mefloquine resistance is often linked to an increased copy number of the pfmdr1 gene, which codes for an ABC transporter (P-glycoprotein homologue 1).[4][18] This transporter also acts as an efflux pump, removing mefloquine from its site of action.

Experimental Protocols for Efficacy Assessment

The evaluation of antimalarial drug efficacy relies on standardized in vitro and in vivo assays. These protocols are essential for screening new compounds and monitoring the emergence of drug resistance.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of a drug against P. falciparum in culture.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds (e.g., this compound, mefloquine, chloroquine) are serially diluted in culture medium in a 96-well plate.

  • Incubation: A synchronized parasite culture (predominantly ring stage) is added to each well, and the plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are read using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

In_Vitro_Assay Start Synchronized Parasite Culture Step1 Add to 96-well plate with drug dilutions Start->Step1 Step2 Incubate for 72 hours Step1->Step2 Step3 Add Lysis Buffer with SYBR Green I Step2->Step3 Step4 Read Fluorescence Step3->Step4 End Calculate IC50 Step4->End

Caption: Workflow for the in vitro antiplasmodial assay.

In Vivo Efficacy Testing (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for assessing the in vivo efficacy of antimalarial compounds.

Principle: The ability of a test compound to suppress the growth of parasites in an infected mouse is measured over a four-day period.

Step-by-Step Methodology:

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: The test compounds are administered orally or by another appropriate route once daily for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopy: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite suppression.

Conclusion

While this compound is a vital precursor, its direct biological efficacy remains uncharacterized. However, its chemical progeny, mefloquine, has played a significant role in the fight against malaria. The comparison between mefloquine and chloroquine highlights the dynamic nature of drug efficacy in the face of evolving parasite resistance. Mefloquine's distinct mechanism of action, targeting protein synthesis, provides a crucial advantage against chloroquine-resistant strains. The continuous development of new quinoline derivatives and other novel compounds, guided by robust in vitro and in vivo testing, is essential to stay ahead of the ever-adapting Plasmodium parasite. The foundational chemistry, embodied by molecules like this compound, remains the bedrock of these life-saving innovations.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2,8-Bis(trifluoromethyl)quinolin-4-ol, a key building block in the synthesis of various bioactive molecules.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Synthetic Landscape and the Genesis of Impurities

The common and efficient synthesis of this compound is achieved through the Conrad-Limpach reaction, which involves the condensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a thermal cyclization.[2][3] While this method is robust, the high temperatures and acidic conditions can lead to the formation of several impurities that can compromise the integrity of downstream applications.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials: Residual 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Regioisomeric Impurity: The thermodynamically favored 2-hydroxyquinoline isomer, which can form at higher temperatures.[2][4]

  • Byproducts from Side Reactions: Self-condensation or degradation products of the starting materials under harsh reaction conditions.[5][6]

The presence of these impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and complications in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is crucial for the comprehensive purity assessment of this compound.

A Comparative Analysis of Purity Validation Techniques

A battery of analytical techniques should be employed to obtain a holistic view of the purity profile. Each method offers unique advantages and limitations in the context of this specific fluorinated quinoline derivative.

Analytical Technique Principle Strengths for this compound Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary and mobile phase.High sensitivity for UV-active compounds, excellent for separating the main component from structurally similar impurities.Requires a reference standard for absolute quantification, potential for co-elution of impurities with similar polarities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy The signal intensity of a nucleus is directly proportional to the number of nuclei.Provides an absolute measure of purity without the need for a specific reference standard of the analyte, highly specific for fluorinated compounds using ¹⁹F qNMR.[7][8]Lower sensitivity compared to HPLC, requires a certified internal standard.
Mass Spectrometry (MS) Ionization of molecules followed by separation based on their mass-to-charge ratio.Provides accurate mass determination and structural information through fragmentation patterns, useful for identifying unknown impurities.[9][10]Not inherently quantitative without coupling to a separation technique (e.g., LC-MS), ionization efficiency can vary between compounds.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N) of the bulk sample, which can indicate the presence of inorganic impurities or residual solvents.[11]Insensitive to organic impurities with the same elemental composition as the main compound, requires a relatively large amount of sample.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the purity determination of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Reference standard of this compound (purity ≥ 99.5%).

  • Synthesized this compound sample.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.

Data Analysis:

The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (100 µg/mL) HPLC_Injection Inject into HPLC System Prep_Standard->HPLC_Injection Prep_Sample Prepare Sample Solution (100 µg/mL) Prep_Sample->HPLC_Injection Chromatogram Obtain Chromatogram HPLC_Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

HPLC Purity Analysis Workflow
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Given the two trifluoromethyl groups in the target molecule, ¹⁹F qNMR is a particularly powerful and specific method for purity determination.

Instrumentation and Materials:

  • NMR spectrometer with a fluorine probe.

  • High-precision 5 mm NMR tubes.

  • Certified internal standard (e.g., 4,4'-Difluorobenzophenone or another suitable fluorinated compound with a known purity and a signal that does not overlap with the analyte).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the synthesized this compound into a clean vial.

  • Accurately weigh approximately 10-15 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Spectral Width (sw): Wide enough to encompass all ¹⁹F signals of interest.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of fluorine nuclei for the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

qNMR_Logic Analyte Analyte (this compound) NMR_Measurement ¹⁹F NMR Measurement Analyte->NMR_Measurement Known mass IS Internal Standard (e.g., 4,4'-Difluorobenzophenone) IS->NMR_Measurement Known mass & purity Purity_Calculation Purity Calculation NMR_Measurement->Purity_Calculation Signal Integrals

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a hallmark of a well-run research program. For complex molecules like 2,8-Bis(trifluoromethyl)quinolin-4-ol, a halogenated quinoline derivative, this process demands meticulous attention to detail to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers and drug development professionals with the knowledge to manage this chemical waste stream responsibly and efficiently.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 35853-41-9) is a solid organic compound whose structure—featuring a quinoline core and two trifluoromethyl groups—dictates its toxicological and environmental profile.[1][2] The trifluoromethyl groups, in particular, classify it as a fluorinated organic compound, necessitating disposal pathways suitable for halogenated waste.[3][4]

A synthesis of available Safety Data Sheets (SDS) reveals the following primary hazards.[1][5][6] This assessment is the foundation upon which all subsequent safety and disposal procedures are built.

Hazard ClassificationDescriptionRationale for Precaution
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[1][5]Prolonged or repeated contact can lead to dermatitis. Impervious gloves are essential to prevent exposure.
Eye Irritation (Category 2/2A) Causes serious eye irritation or damage.[1][5][7]The compound can cause significant pain and injury if it enters the eyes. Chemical safety goggles are mandatory.
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust.[1][5][6]Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of airborne particles.
Aquatic Toxicity (Potential) Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[7][8]Under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash systems.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, a specific suite of PPE is required to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard.[11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]

  • Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[5][12]

  • Skin and Body Protection: A lab coat is standard. For tasks with a higher risk of dust generation, a complete chemical-resistant suit may be necessary.[5]

  • Respiratory Protection: If handling outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved particle respirator.[5]

Core Disposal Workflow: Segregation and Collection

The cardinal rule for disposing of this compound is its classification as halogenated organic waste .[4][13] Co-mingling this with non-halogenated waste streams leads to needlessly expensive disposal costs and can create hazardous chemical reactions.[13]

The following workflow provides a systematic approach to waste collection at the point of generation.

DisposalWorkflow start Waste Generation (Contains this compound) decision_state Is the waste primarily solid or liquid? start->decision_state solid_path Solid Waste (e.g., contaminated gloves, weigh boats, paper towels, solid compound) decision_state->solid_path  Solid liquid_path Liquid Waste (e.g., solutions, solvent rinsates) decision_state->liquid_path  Liquid collect_solid Collect in a designated, sealed, and clearly labeled 'HALOGENATED SOLID WASTE' container. solid_path->collect_solid collect_liquid Collect in a designated, sealed, and clearly labeled 'HALOGENATED LIQUID WASTE' carboy. liquid_path->collect_liquid storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->storage collect_liquid->storage disposal Once container is full, contact your institution's Environmental Health & Safety (EHS) office for pickup by a licensed waste disposal service. storage->disposal

Caption: Waste Collection and Segregation Workflow.

Step-by-Step Collection Protocol:
  • Label Your Waste Container: Before adding any waste, affix a "Hazardous Waste" tag to the appropriate container (e.g., a polyethylene carboy for liquids, a puncture-resistant container for solids).[4] Clearly write "Halogenated Organic Waste" and list all chemical constituents, including this compound and any solvents.

  • Segregate at the Source:

    • Solid Waste: Collect contaminated consumables like gloves, weigh paper, and pipette tips in a designated "Halogenated Solid Waste" container.[10]

    • Liquid Waste: Pour solutions and solvent rinsates containing the compound into a "Halogenated Liquid Waste" carboy.[3][10]

  • Keep Containers Closed: Always keep waste containers tightly sealed when not in use to prevent the release of vapors.[3][4]

  • Store Appropriately: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the lab. This area should have secondary containment to catch any potential leaks.[4]

  • Arrange for Disposal: Do not dispose of this material yourself. The final step is always to contact a licensed professional waste disposal company, typically arranged through your institution's Environmental Health & Safety (EHS) department.[5]

Decontamination and Spill Management

Accidents happen, and preparedness is key. Procedures for decontaminating equipment and managing spills are critical components of the disposal plan.

Decontamination of Glassware

Glassware that has been in contact with this compound must be decontaminated before standard washing.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first, and preferably all three, rinsates must be collected and disposed of as "Halogenated Liquid Waste."[9][10]

  • Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.

Emergency Spill Response

In the event of a spill, immediate and correct action can significantly reduce risk.

SpillResponse spill Spill Occurs alert Alert personnel in the immediate area. spill->alert assess Assess the spill size and ventilation. alert->assess small_spill Small & Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large cleanup 1. Wear appropriate PPE. 2. Cover with inert absorbent (vermiculite, sand). 3. Collect material into a sealed, labeled 'Halogenated Solid Waste' container. small_spill->cleanup evacuate 1. Evacuate the area immediately. 2. If safe, close doors to contain. 3. Contact EHS/Emergency Response. large_spill->evacuate report Report the spill to your supervisor and EHS office. cleanup->report evacuate->report

Caption: Decision-Making Tree for Spill Response.

Immediate Spill Protocol:

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate and notify your EHS office or emergency response team.[10]

  • Contain: For small, manageable spills, prevent spreading by encircling with an inert absorbent material like vermiculite or sand.[3][10]

  • Cleanup: While wearing full PPE, carefully scoop the absorbent material into a designated container for halogenated solid waste.[10]

  • Decontaminate Area: Clean the spill surface with a solvent-moistened cloth, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

Final Disposal Technologies

While laboratory personnel are responsible for proper collection and segregation, it is valuable to understand the ultimate fate of the chemical waste. As a halogenated compound containing trifluoromethyl groups, this compound falls under substances that require specialized disposal. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which are structurally related.[14][15] The recommended technologies with the lowest potential for environmental release include:

  • Hazardous Waste Incineration: High-temperature combustion in a permitted hazardous waste combustor is an effective method for destroying halogenated organic compounds.[15]

  • Permitted Hazardous Waste Landfills: If incineration is not feasible, disposal in a specially designed hazardous waste landfill with robust leachate control systems is an option.[15]

  • Underground Injection: In some cases, deep-well injection into specific geological formations is a viable disposal route for liquid waste streams.[15]

Your licensed waste disposal service will determine the appropriate, compliant technology based on the waste's composition and local, state, and federal regulations.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Bis(trifluoromethyl)quinolin-4-ol
Reactant of Route 2
Reactant of Route 2
2,8-Bis(trifluoromethyl)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.